BAY-8002
説明
特性
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAUJSRBKSRTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BAY-8002: A Technical Guide to a Novel MCT1 Inhibitor
For Immediate Release
Leverkusen, Germany – December 2, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of BAY-8002, a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer. Herein, we detail the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Executive Summary
This compound is an orally bioavailable small molecule that potently and selectively inhibits MCT1, a key transporter of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2][3] By blocking MCT1-mediated lactate transport, this compound disrupts the metabolic homeostasis of cancer cells that rely on this transporter for their high glycolytic rate. This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and a subsequent inhibition of glycolysis and cell proliferation.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL).[4][5]
Mechanism of Action: Targeting Tumor Metabolism
The primary molecular target of this compound is the Monocarboxylate Transporter 1 (MCT1), also known as SLC16A1.[1][2] MCT1 is a proton-coupled symporter that facilitates the bidirectional transport of monocarboxylates, such as lactate and pyruvate (B1213749), across the cell membrane.[1][6] In many cancer cells, particularly those exhibiting the Warburg effect, there is a high rate of glycolysis, leading to the production of large amounts of lactate. MCT1 is crucial for these cells to export lactate, thereby maintaining intracellular pH and sustaining a high glycolytic flux.[2]
This compound binds to MCT1, effectively blocking its transport function.[6] This inhibition of lactate efflux leads to:
-
Intracellular Lactate Accumulation: The blockage of lactate export results in its accumulation within the cancer cell.[2][4]
-
Intracellular Acidification: The buildup of lactic acid leads to a decrease in the intracellular pH.[1][2]
-
Inhibition of Glycolysis: The accumulation of lactate and the drop in pH can feedback-inhibit key glycolytic enzymes, thus suppressing the cell's primary energy production pathway.[1][2]
-
Inhibition of Cell Proliferation: The disruption of cellular metabolism and energy supply ultimately leads to the inhibition of cancer cell growth and proliferation.[4][7]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized in a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line / System | IC50 (nM) | Reference |
| MCT1 Inhibition | |||
| SNARF-5 Fluorescence | DLD-1 (human) | 85 | [3] |
| ¹⁴C-Lactate Uptake | DLD-1 (human) | 8 | [4] |
| ¹⁴C-Lactate Uptake | 4T1 (mouse) | 12 | [4] |
| ¹⁴C-Lactate Uptake | C6 (rat) | 3 | [4] |
| Recombinant Human MCT1 | Xenopus laevis oocytes | 1 | [4] |
| MCT2 Inhibition | |||
| Recombinant Human MCT2 | Xenopus laevis oocytes | 5 | [4] |
| MCT4 Selectivity | |||
| SNARF-5 Fluorescence | EVSA-T (human) | >50,000 | [3] |
| Recombinant Human MCT4 | Xenopus laevis oocytes | >500 | [4] |
Table 2: In Vivo Efficacy of this compound in a Raji Burkitt's Lymphoma Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition | Change in Intratumor Lactate | Reference |
| This compound | 80 mg/kg, p.o., twice daily | Significant inhibition of tumor growth | Increased | [2][3] |
| This compound | 160 mg/kg, p.o., twice daily | Significant inhibition of tumor growth | Increased | [2][3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
MCT1 and MCT4 Lactate Transport Assay (SNARF-5 Fluorescence)
This assay measures the inhibition of lactate transport by monitoring changes in intracellular pH using the fluorescent indicator SNARF-5.[4]
-
Cell Preparation: MCT1-expressing DLD-1 cells and MCT4-expressing EVSA-T cells are seeded in 96-well plates and cultured overnight.
-
Dye Loading: Cells are loaded with the pH-sensitive dye SNARF-5 AM.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or DMSO as a control.
-
Lactate Stimulation: Lactate is added to the wells to induce a change in intracellular pH.
-
Fluorescence Measurement: The fluorescence of SNARF-5 is measured at two different emission wavelengths to determine the intracellular pH.
-
Data Analysis: The change in intracellular pH is calculated, and the IC50 value for the inhibition of lactate transport is determined.
¹⁴C-Lactate Uptake Assay
This assay directly measures the uptake of radiolabeled lactate into cells.[4]
-
Cell Seeding: Cells expressing the target MCT are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with different concentrations of this compound.
-
Radiolabeled Lactate Addition: A solution containing ¹⁴C-L-lactate is added to each well, and the cells are incubated for a defined period.
-
Washing: The cells are washed with ice-cold buffer to remove extracellular ¹⁴C-L-lactate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
IC50 Determination: The percentage of inhibition of lactate uptake is calculated for each concentration of this compound, and the IC50 value is determined.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2][4][8][9][10]
-
Cell Culture: Raji Burkitt's lymphoma cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of Raji cells is subcutaneously injected into immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
-
Randomization and Treatment: Mice with established tumors are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure intratumor lactate and pyruvate levels.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound, an inhibitor of MCT1.
Caption: Experimental workflow for an in vivo xenograft study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8002: A Technical Guide to a Novel Dual MCT1/MCT2 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-8002 is a potent and orally bioavailable small molecule inhibitor that selectively targets the monocarboxylate transporters MCT1 (SLC16A1) and MCT2 (SLC16A7).[1][2][3] These transporters are crucial for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane, playing a pivotal role in the metabolic reprogramming of cancer cells, particularly the Warburg effect.[4][5][6] By inhibiting both MCT1 and MCT2, this compound disrupts the lactate shuttle between glycolytic and oxidative cancer cells, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.[5][6] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative inhibitory activity, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound functions as a dual inhibitor of MCT1 and MCT2, transporters that are frequently overexpressed in various cancers.[2][7] In the tumor microenvironment, a metabolic symbiosis often exists where glycolytic cancer cells export lactate via MCT4 and to some extent MCT1, which is then taken up by oxidative cancer cells via MCT1 and MCT2 to be used as a fuel for oxidative phosphorylation.[8][9] this compound disrupts this "lactate shuttle" by blocking both the efflux and influx of lactate through MCT1 and MCT2.[1][10] This leads to two key consequences for cancer cells:
-
In glycolytic "producer" cells: Inhibition of lactate export causes intracellular lactate accumulation and a drop in pH, which in turn inhibits glycolytic enzymes and disrupts the cell's energy production.[5][6]
-
In oxidative "consumer" cells: Blocking lactate uptake deprives these cells of a key energy substrate, forcing them to rely on less efficient metabolic pathways.[8]
The net effect is a broad disruption of tumor cell metabolism, leading to cytostatic effects and, in some cases, cell death.[5][10]
Quantitative Efficacy and Specificity
This compound has demonstrated potent and selective inhibition of MCT1 and MCT2 in a variety of preclinical models. The following tables summarize the key quantitative data on its activity.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (MCT1) | Human (DLD-1) | 8 nM | |
| Human (recombinant in oocytes) | 1 nM | ||
| Mouse (4T1) | 12 nM | ||
| Rat (C6) | 3 nM | ||
| IC50 (MCT2) | Human (recombinant in oocytes) | 5 nM | |
| IC50 (MCT4) | Human (recombinant in oocytes) | >500 nM | |
| IC50 (SNARF-5 fluorescence change) | DLD-1 cells | 85 nM | [5][11] |
| Kd ([3H]-BAY-8002 binding) | DLD-1 cell membranes | 7.9 nM | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Tumor Type | Key Characteristics | Sensitivity to this compound | Reference |
| Raji, Daudi | Burkitt's Lymphoma | High MCT1, Low MCT4 | High | [1][12] |
| DLD-1 | Colorectal Adenocarcinoma | High MCT1 | Moderate | [1] |
| EVSA-T | Breast Cancer | High MCT4, Low MCT1 | Low | [1] |
Table 2: Cellular Proliferation Inhibition by this compound
In vivo studies using Raji tumor xenografts in mice have shown that oral administration of this compound at doses of 80 and 160 mg/kg twice daily significantly inhibited tumor growth, resulting in tumor stasis.[5][6] This anti-tumor effect was accompanied by a significant increase in intratumor lactate levels.[5][6][10]
Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of MCT1 and MCT2 by this compound initiates a cascade of events that impact several critical signaling pathways and cellular processes within cancer cells and the tumor microenvironment.
Figure 1: Signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
[14C]-L-Lactate Uptake Assay
This assay directly measures the inhibition of lactate transport into cells.
Figure 2: Workflow for [14C]-L-Lactate Uptake Assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., DLD-1) in 96-well plates and grow to confluence.
-
Washing: Gently wash cells twice with KRH buffer (pH 7.4).
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or DMSO vehicle control for 10 minutes at room temperature.
-
Lactate Uptake Initiation: Add KRH buffer containing [14C]-L-Lactate to initiate uptake.
-
Incubation: Incubate for a defined period (e.g., 2 minutes) at room temperature.
-
Uptake Termination: Rapidly wash cells three times with ice-cold KRH buffer to stop the transport.
-
Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
Intracellular pH Measurement using SNARF-5F
This method assesses the effect of MCT inhibition on intracellular pH.
Protocol Details:
-
Cell Loading: Load cells with the pH-sensitive fluorescent dye SNARF-5F AM.
-
Washing: Wash cells to remove extracellular dye.
-
Inhibitor Treatment: Treat cells with this compound or vehicle.
-
Lactate Challenge: Add a high concentration of L-Lactate to the extracellular medium.
-
Fluorescence Measurement: Monitor the ratiometric fluorescence of SNARF-5F over time using a fluorescence plate reader. A decrease in the fluorescence ratio indicates intracellular acidification.
Western Blot Analysis
Used to determine the expression levels of MCT1, MCT2, and MCT4 in different cell lines.
Protocol Details:
-
Cell Lysis: Prepare total protein lysates from cultured cells.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCT1, MCT2, MCT4, and a loading control (e.g., HSP90 or GAPDH) overnight at 4°C.[1][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Details:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., Raji) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer this compound orally at specified doses (e.g., 40, 80, 160 mg/kg) twice daily.[14]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and plasma to measure intratumor lactate levels and drug concentrations.[14]
Mechanisms of Resistance
Preclinical studies have identified potential mechanisms of acquired resistance to MCT1 inhibition.[1][10]
-
Upregulation of MCT4: Cancer cells can upregulate the expression of MCT4, which is not inhibited by this compound, to maintain lactate export and survive.[1][2][10]
-
Metabolic Shift: Cells may shift their energy metabolism towards oxidative phosphorylation to reduce their reliance on glycolysis and lactate production.[1][10]
Figure 3: Acquired resistance mechanisms to this compound.
Conclusion and Future Directions
This compound is a potent dual inhibitor of MCT1 and MCT2 that has shown significant preclinical anti-tumor activity, particularly in hematological malignancies and solid tumors with high MCT1 and low MCT4 expression.[1][10] Its mechanism of action, centered on the disruption of cancer cell metabolism, provides a strong rationale for its clinical development. Future research should focus on identifying predictive biomarkers of response, such as MCT1/MCT4 expression ratios, and exploring rational combination strategies to overcome potential resistance mechanisms.[1] Combining MCT1 inhibitors with agents that target oxidative phosphorylation or with radiotherapy could enhance their therapeutic efficacy.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling the Selectivity of BAY-8002: A Technical Guide to its Preferential Inhibition of MCT1 Over MCT4
For Immediate Release
A Deep Dive into the Preclinical Efficacy and Selective Action of the Monocarboxylate Transporter 1 Inhibitor, BAY-8002
This technical guide provides an in-depth analysis of this compound, a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms behind this compound's selectivity for MCT1 over its isoform, MCT4, and details the experimental frameworks used to establish its preclinical profile.
Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for cellular metabolism, facilitating the transport of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2] In the tumor microenvironment, these transporters play a pivotal role in metabolic symbiosis, where glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1 to fuel their metabolism.[3][4] The inhibition of MCT1 is therefore a promising therapeutic strategy to disrupt this metabolic coupling and impede tumor growth.[5][6] this compound has emerged as a key investigational compound in this area, demonstrating potent and selective inhibition of MCT1.[5][7]
Quantitative Analysis of this compound's Inhibitory Activity
The selectivity of this compound for MCT1 over MCT4 is a cornerstone of its therapeutic potential, minimizing off-target effects. This selectivity has been quantified through rigorous preclinical assays, with the key data summarized below.
| Parameter | MCT1 | MCT4 | MCT2 | Reference Cell Line/System | Citation |
| IC50 (SNARF-5 Assay) | 85 (±6) nmol/L | > 50 µmol/L | - | DLD-1 (MCT1), EVSA-T (MCT4) | [7][8] |
| IC50 ([14C]-L-lactate Uptake) | Nanomolar Range | No Inhibition | - | MCT1-expressing cells, MCT4-expressing cells | [7] |
| IC50 (X. laevis oocytes) | - | No Inhibition | ~5-fold lower potency than MCT1 | Recombinant human MCT1, MCT2, MCT4 | [7][9][10] |
| KD ([3H]-BAY-8002 Binding) | 7.9 nmol/L | No Binding | - | DLD-1 & Raji (MCT1), EVSA-T (MCT4) | [7][10] |
Core Experimental Protocols
The determination of this compound's potency and selectivity relies on a suite of specialized cellular and biochemical assays. The methodologies for the key experiments are detailed below.
Intracellular pH-Based Cellular Assay (SNARF-5)
This assay measures the inhibition of lactate transport by monitoring changes in intracellular pH (pHi).
-
Principle: MCTs co-transport lactate and a proton (H+). Inhibiting lactate influx prevents the associated acidification of the cytoplasm. The pH-sensitive fluorescent dye SNARF-5 is used to detect these changes in pHi.
-
Cell Lines: DLD-1 cells, which endogenously express high levels of MCT1, and EVSA-T cells, which primarily express MCT4, are used as the model systems.[7]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are loaded with the SNARF-5 AM fluorescent dye.
-
Cells are then treated with varying concentrations of this compound or a DMSO control.
-
Lactate is added to the extracellular medium to initiate transport.
-
The change in SNARF-5 fluorescence, corresponding to a change in intracellular pH, is measured over time using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the inhibition of the pH change against the concentration of this compound.[7]
-
Radiolabeled Lactate Uptake Assay
This assay directly measures the uptake of lactate into cells, providing a direct assessment of transporter function.
-
Principle: The uptake of radioactively labeled L-lactate ([14C]-L-lactate) is quantified in the presence and absence of the inhibitor.
-
Cell Lines: MCT1-expressing cells (e.g., DLD-1) and MCT4-expressing cells (e.g., EVSA-T).[7]
-
Procedure:
-
Cells are plated and grown to confluency.
-
The cells are pre-incubated with various concentrations of this compound or a DMSO control.
-
A solution containing [14C]-L-lactate is added to the cells for a defined period to allow for uptake.
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by quantifying the reduction in [14C]-L-lactate uptake at different inhibitor concentrations.[7]
-
Membrane Binding Assay
This assay determines the binding affinity of the inhibitor to its target transporter.
-
Principle: A radiolabeled version of the inhibitor ([3H]-BAY-8002) is used to measure its specific binding to cell membranes containing the target transporter.
-
Procedure:
-
Cell membranes are prepared from MCT1-expressing cells (e.g., DLD-1, Raji) and MCT4-expressing cells (EVSA-T).[7]
-
The membranes are incubated with a constant concentration of [3H]-BAY-8002 and increasing concentrations of unlabeled this compound to determine competitive binding.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified.
-
The dissociation constant (KD) is calculated from the competition binding curve, indicating the affinity of this compound for MCT1.[7]
-
Visualizing the Methodologies and Mechanisms
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams have been generated.
References
- 1. Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 4. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Preliminary Preclinical Studies of BAY-8002 in Solid Tumor Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary preclinical data for BAY-8002, a novel and selective inhibitor of the monocarboxylate transporter 1 (MCT1). The following sections detail the quantitative preclinical efficacy, experimental methodologies, and the underlying mechanism of action of this compound in various solid tumor models.
Core Mechanism of Action
This compound is a potent and selective, orally available small molecule inhibitor of MCT1, a key transporter protein responsible for the cellular import and export of lactate (B86563) and other monocarboxylates like pyruvate (B1213749).[1][2] In the context of cancer metabolism, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[3] MCT1 facilitates the efflux of this lactate, thereby maintaining intracellular pH and sustaining high glycolytic rates necessary for tumor growth.[1][2] By inhibiting MCT1, this compound blocks this lactate transport, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and tumor cell proliferation.[1][2]
Quantitative In Vitro and In Vivo Efficacy
Preliminary studies have demonstrated the anti-proliferative activity of this compound across a range of cancer cell lines and its anti-tumor effects in in vivo xenograft models.
In Vitro Proliferation Inhibition
This compound has shown potent inhibition of cell proliferation in various cancer cell lines, particularly those dependent on MCT1 for lactate transport.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | 85 | [1][2] |
| Daudi | Burkitt's Lymphoma | Not specified, but sensitive | [4] |
| DLD-1 | Colorectal Carcinoma | Efficiently blocked lactate uptake in the nanomolar range | [5][6] |
In Vivo Xenograft Models
The in vivo efficacy of this compound has been evaluated in mouse xenograft models, demonstrating tumor growth inhibition.
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| Raji Burkitt's Lymphoma | This compound (orally, twice daily) | 80 and 160 mg/kg | Significant inhibition of tumor growth; no tumor regression observed. | [1][2][5] |
| Daudi Burkitt's Lymphoma | This compound | Not specified | Some response, but not significant. | [5] |
| Colo320DM Colorectal Carcinoma | This compound | Not specified | Less pronounced antitumor effect, with tumor stasis being the maximal response. | [5] |
Pharmacodynamic Effects
Administration of this compound in vivo leads to measurable changes in the tumor microenvironment.
| Tumor Model | Treatment | Dosage | Pharmacodynamic Effect | Reference |
| Raji Burkitt's Lymphoma | This compound | 80 and 160 mg/kg | Significantly increased intratumor lactate levels and transiently modulated pyruvate levels. | [1][2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines, such as Raji and Daudi (Burkitt's lymphoma), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Proliferation Measurement: Cell proliferation was assessed after a 72-hour incubation period using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD SCID or NMRI nu/nu) were used for tumor implantation.[5]
-
Tumor Implantation: Cancer cells (e.g., 3 x 10^6 Raji cells in 10% Matrigel) were injected subcutaneously into the flank of the mice.[5]
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally twice daily at specified doses.[1][2][5]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Animal body weight was also monitored as an indicator of toxicity.[6]
Metabolite Measurements
-
Tumor Tissue Collection: Tumors were collected from treated and control animals at specified time points.
-
Metabolite Extraction: Metabolites were extracted from the tumor tissue.
-
Quantification: Intratumor lactate and pyruvate levels were determined using specific biochemical assays.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in a tumor cell.
Caption: A typical preclinical evaluation workflow for this compound.
Markers of Sensitivity and Resistance
Preliminary investigations have identified potential biomarkers that may predict tumor sensitivity to MCT1 inhibition.[5] A key factor is the expression of another monocarboxylate transporter, MCT4.[5] Tumors that lack MCT4 expression appear to be more sensitive to MCT1 inhibitors like this compound.[3][5] Conversely, upregulation of MCT4 has been identified as a potential mechanism of acquired resistance, as it can compensate for the loss of MCT1 function.[5]
Conclusion and Future Directions
The preliminary preclinical data for this compound demonstrate its potential as an anti-cancer agent, particularly in tumors reliant on MCT1 for lactate transport. Its ability to inhibit tumor growth in vivo and modulate the tumor metabolic environment provides a strong rationale for further investigation. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy and to explore combination strategies with other anti-cancer agents to overcome potential resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of BAY-8002: A Novel MCT1 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a unique therapeutic window. A key feature of this metabolic phenotype is the increased production and efflux of lactate (B86563), which is mediated by monocarboxylate transporters (MCTs). MCT1, encoded by the SLC16A1 gene, is a critical transporter of lactate across the plasma membrane and plays a central role in maintaining the metabolic homeostasis of cancer cells.[1][2] Inhibition of MCT1 is a promising strategy to disrupt tumor metabolism, leading to intracellular acidification and a subsequent shutdown of the glycolytic pathway.[2] This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of BAY-8002, a potent and selective inhibitor of MCT1 for cancer therapy.
Discovery and Preclinical Profile of this compound
This compound was identified through a dedicated cell-based high-throughput screen designed to discover novel inhibitors of MCT1.[1] It is a potent, orally bioavailable small molecule that selectively inhibits MCT1-mediated bidirectional lactate transport.[1][3]
Quantitative Efficacy and Binding Affinity Data
The preclinical efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (SNARF-5 Assay) | DLD-1 (human colon cancer) | 85 (±6) nM | [1] |
| IC50 (>50 µM) | EVSA-T (human breast cancer) | >50 µM | [1] |
| IC50 (Cell Proliferation) | Raji (human Burkitt's lymphoma) | 666 nM | [2] |
| Daudi (human Burkitt's lymphoma) | 1540 nM | [2] | |
| WSU-DLCL2 (human diffuse large B-cell lymphoma) | 652 nM | [2] | |
| COLO320DM (human colorectal adenocarcinoma) | 782 nM | [2] | |
| Kd ([³H]-BAY-8002 Binding) | DLD-1 membranes | 7.9 nM | [1] |
Table 1: In Vitro Efficacy and Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as determined by different assays, and its dissociation constant (Kd) for MCT1.
| Xenograft Model | Dose (mg/kg, p.o., bid) | Tumor/Control (T/C) Ratio | Reference |
| Raji | 80 | 0.59 | [2] |
| Daudi | 80 | 0.80 | [2] |
| WSU-DLCL2 | 80 | 0.98 | [2] |
| COLO320DM | 80 | 1.16 | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models. This table shows the tumor growth inhibition, represented by the T/C ratio, in different cancer xenograft models treated with this compound. A lower T/C ratio indicates greater antitumor activity.
| Dose (mg/kg, p.o., bid) | Time Point (hours) | Unbound Plasma Concentration (nM) | Reference |
| 40 | 1 | ~30 | [1] |
| 3 | ~50 | [1] | |
| 6 | ~40 | [1] | |
| 24 | <10 | [1] | |
| 80 | 1 | ~80 | [1] |
| 3 | ~120 | [1] | |
| 6 | ~100 | [1] | |
| 24 | ~10 | [1] | |
| 160 | 1 | ~200 | [1] |
| 3 | ~300 | [1] | |
| 6 | ~250 | [1] | |
| 24 | ~20 | [1] |
Table 3: Pharmacokinetic Profile of this compound in Mice. This table presents the unbound plasma concentrations of this compound at different time points after oral administration, demonstrating its pharmacokinetic properties.
Mechanism of Action of this compound
This compound exerts its anticancer effects by specifically targeting and inhibiting the function of MCT1. This leads to a cascade of events within the cancer cell, ultimately disrupting its metabolic processes and inhibiting proliferation.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Viability Measurement: Cell viability is assessed using a commercially available ATP-based luminescence assay, such as CellTiter-Glo® (Promega).[1] Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for MCT1 and MCT4 Expression
This technique is used to determine the protein levels of MCT1 and MCT4 in cancer cell lines.
-
Cell Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for MCT1 and MCT4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1] Hsp90 is often used as a loading control.[1]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NOD SCID or NMRI nu/nu) are used.[1]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 3 x 10^6 Raji cells in Matrigel) is subcutaneously injected into the flank of the mice.[1]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) via gavage, typically twice daily (bid).[1]
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly).[1]
-
Endpoint: At the end of the study, tumors are excised and weighed. The T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group) is calculated to assess efficacy.[2]
Radioligand Binding Assay
This assay determines the binding affinity of this compound to MCT1.
-
Membrane Preparation: Cell membranes are prepared from MCT1-expressing cells (e.g., DLD-1) by homogenization and centrifugation.[1]
-
Binding Reaction: Membranes are incubated with a radiolabeled form of this compound (e.g., [³H]this compound) in the presence or absence of increasing concentrations of unlabeled this compound.[1]
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured by liquid scintillation counting.[1]
-
Data Analysis: The dissociation constant (Kd) is determined by analyzing the saturation binding data using non-linear regression.[1]
Lactate Uptake and Efflux Assays
These assays directly measure the effect of this compound on MCT1-mediated lactate transport.
-
Lactate Uptake: Cells are incubated with [¹⁴C]-L-lactate in the presence of varying concentrations of this compound. The amount of radioactivity incorporated into the cells is measured to determine the rate of lactate uptake.[1]
-
Lactate Efflux: The accumulation of lactate in the cell culture supernatant is measured over time in the presence or absence of this compound.[1] The extracellular acidification rate (ECAR) can also be measured as an indicator of lactate efflux.[1]
Figure 2: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a novel, potent, and selective inhibitor of MCT1 with demonstrated preclinical activity against a range of cancer cell lines and in vivo tumor models. Its mechanism of action, centered on the disruption of lactate transport and subsequent inhibition of glycolysis, provides a strong rationale for its development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of MCT1 inhibitors like this compound. Further studies are warranted to explore combination strategies and to identify patient populations most likely to benefit from this targeted metabolic therapy.
References
BAY-8002: A Technical Deep Dive into its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by metabolic dysregulation, immunosuppression, and hypoxia. A key feature of many aggressive tumors is the "Warburg effect," a state of high glycolytic activity that results in the production and secretion of large amounts of lactic acid. This lactate (B86563) accumulation acidifies the TME and impairs anti-tumor immune responses. BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), is a novel therapeutic agent designed to counteract this metabolic challenge. By blocking the primary transporter responsible for lactate efflux in many cancer cells, this compound directly modulates the metabolic landscape of the TME, leading to anti-tumor effects and creating a potentially more favorable environment for immunotherapy. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the TME, and the experimental methodologies used to characterize its effects.
Mechanism of Action: Targeting Lactate Transport
This compound is a small molecule inhibitor that selectively targets MCT1 (also known as SLC16A1), a proton-coupled transmembrane protein responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the cell membrane.[1][2][3] In the context of the TME, many cancer cells upregulate MCT1 to export the vast quantities of lactate produced during aerobic glycolysis, thereby avoiding intracellular acidification and maintaining a high glycolytic rate.[2][3][4]
This compound potently and selectively inhibits this bidirectional transport of lactate.[2][5][6] This inhibition leads to two primary consequences for the cancer cell:
-
Intracellular Lactate Accumulation: The blockage of lactate efflux causes lactate to build up inside the cancer cell.[1][6]
-
Intracellular Acidification: The accumulation of lactic acid leads to a decrease in intracellular pH, which can inhibit glycolytic enzymes and induce cellular stress.[1][3]
This disruption of metabolic homeostasis has been shown to have a direct anti-proliferative effect on cancer cells that are highly dependent on glycolysis and express MCT1.[3][5][6]
Modulation of the Tumor Microenvironment
The primary role of this compound in the TME is the disruption of the lactate shuttle, which has profound implications for both the metabolic and immunological landscape of the tumor.
Metabolic Reprogramming
By inhibiting lactate export from cancer cells, this compound directly alters the metabolic composition of the TME. Preclinical studies have demonstrated that administration of this compound leads to a significant increase in intratumor lactate concentrations.[1][3][6] This metabolic shift can starve cancer cells that may rely on importing lactate as a fuel source (the reverse Warburg effect) and creates a more challenging environment for cancer cell survival.
Reversal of Lactate-Induced Immunosuppression (Hypothesized)
High concentrations of lactate in the TME are known to be highly immunosuppressive. Lactate can:
-
Inhibit the proliferation and cytotoxic function of CD8+ T cells.
-
Promote the differentiation and function of regulatory T cells (Tregs).
-
Polarize macrophages towards an immunosuppressive M2 phenotype.
-
Impair the activity of Natural Killer (NK) cells.
By preventing the efflux of lactate from tumor cells, this compound is hypothesized to reduce the extracellular lactate concentration, thereby alleviating lactate-mediated immunosuppression and rendering the TME more permissive for an effective anti-tumor immune response. This creates a strong rationale for combining this compound with immune checkpoint inhibitors and other immunotherapies.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Lactate Uptake) | DLD-1 (MCT1-expressing) | 85 nM | [1][3] |
| EVSA-T (MCT4-expressing) | >50 µM | [7] | |
| IC₅₀ (Cell Proliferation) | Raji (Burkitt's lymphoma) | 10-100 nM | [5] |
| Daudi (Burkitt's lymphoma) | 10-100 nM | [5] | |
| WSU-DLCL2 (DLBCL) | >1 µM | [8] |
Table 2: In Vivo Efficacy of this compound in Raji Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition | Change in Intratumor Lactate | Reference |
| This compound | 80 mg/kg, p.o., BID | Significant | Increased | [1][3] |
| This compound | 160 mg/kg, p.o., BID | Significant | Increased | [1][3] |
p.o. = per os (by mouth); BID = bis in die (twice a day)
Signaling Pathways and Experimental Workflows
Core Signaling Pathway: MCT1-Mediated Lactate Transport
The central pathway affected by this compound is the transport of lactate, a key step in the metabolic process of aerobic glycolysis (Warburg Effect).
Figure 1: Mechanism of this compound in inhibiting MCT1-mediated lactate efflux.
Proposed Immunomodulatory Mechanism
The inhibition of lactate efflux by this compound is hypothesized to reverse the immunosuppressive effects of a lactate-rich TME.
Figure 2: Hypothesized immunomodulatory effect of this compound in the TME.
Experimental Workflow: In Vivo Tumor Growth Study
A typical preclinical workflow to assess the efficacy of this compound in vivo.
Figure 3: Workflow for a preclinical in vivo efficacy study of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, primarily based on the study by Quanz M, et al. Mol Cancer Ther. 2018.[5]
[¹⁴C]-L-Lactate Uptake Assay
-
Objective: To quantify the inhibition of MCT1-mediated lactate import by this compound.
-
Cell Seeding: Cancer cells (e.g., DLD-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are washed with buffer and then incubated with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
-
Lactate Uptake: A solution containing [¹⁴C]-L-lactate is added to each well to initiate the uptake. The reaction is allowed to proceed for a short period (e.g., 2 minutes).
-
Stopping the Reaction: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the lysate is transferred to a scintillation vial. A scintillation cocktail is added, and the radioactivity (counts per minute, CPM) is measured using a scintillation counter.
-
Data Analysis: CPM values are normalized to the vehicle control to determine the percentage of inhibition at each compound concentration. An IC₅₀ value is calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1x10⁷ Raji lymphoma cells) in a suitable medium (e.g., PBS and Matrigel mixture) is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., an average volume of 200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.[9]
-
Randomization and Dosing: Mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle and administered orally (p.o.) twice daily (BID) at specified doses (e.g., 80 or 160 mg/kg). The control group receives the vehicle only.
-
Efficacy Assessment: Tumor volumes and mouse body weights are measured regularly (e.g., 2-3 times per week) to monitor treatment efficacy and toxicity.
-
Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.
Measurement of Intratumor Lactate
-
Objective: To determine the effect of this compound on lactate levels within the tumor.
-
Sample Preparation: Excised tumors from the in vivo study are snap-frozen in liquid nitrogen and pulverized. The powdered tissue is then subjected to a metabolite extraction protocol, often involving a series of methanol, chloroform, and water extractions to separate the polar metabolites.
-
Lactate Quantification: The lactate concentration in the extracted samples is measured using a commercially available enzymatic assay kit. These kits typically use lactate oxidase or lactate dehydrogenase to generate a product that can be detected colorimetrically or fluorometrically.[10][11]
-
Data Normalization: The measured lactate concentration is normalized to the initial weight of the tumor tissue sample to allow for comparison between different tumors and treatment groups.
Conclusion and Future Directions
This compound represents a targeted approach to modulating the tumor microenvironment by disrupting a key metabolic pathway that fuels tumor growth and suppresses anti-tumor immunity. Its ability to inhibit MCT1, leading to intracellular lactate accumulation in cancer cells and an increase in intratumor lactate, has shown direct anti-proliferative effects in preclinical models. The most compelling future direction for this compound lies in its potential to act as an immunomodulatory agent. By alleviating the immunosuppressive effects of a lactate-rich TME, this compound could synergize with a wide range of immunotherapies, including checkpoint inhibitors and CAR T-cell therapies, to improve response rates and overcome resistance. Further clinical investigation is warranted to validate this hypothesis and to identify the patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Estimating tumor growth rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Measuring Lactate Uptake Inhibition by BAY-8002 in Cell Culture
These application notes provide a detailed protocol for utilizing BAY-8002, a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1), in a cell culture-based lactate (B86563) uptake assay. This information is intended for researchers, scientists, and professionals involved in drug development and cancer biology research.
Introduction
This compound is a small molecule inhibitor that specifically targets MCT1, a key transporter protein responsible for the transport of monocarboxylates such as lactate and pyruvate (B1213749) across the cell membrane.[1][2] In many cancer cells, MCT1 plays a crucial role in maintaining cellular energy homeostasis by facilitating lactate efflux, a product of aerobic glycolysis (the Warburg effect).[1][2][3] Inhibition of MCT1 by this compound blocks this transport, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent suppression of glycolysis, ultimately inhibiting cancer cell growth.[1][2] This protocol details a method to quantify the inhibitory effect of this compound on lactate uptake in cultured cells.
Mechanism of Action: this compound and Lactate Transport
MCT1 is a proton-coupled transporter that facilitates the movement of lactate and other monocarboxylates across the plasma membrane.[1][2] this compound acts as a potent and selective inhibitor of MCT1, thereby blocking both the uptake and efflux of lactate from the cell.[1][2][4] This disruption of lactate transport is a key mechanism for its anti-tumor activity. The potency of this compound has been demonstrated with an in-cell IC50 of 85 nM.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on lactate uptake in MCT1-expressing cells. This data is compiled from preclinical studies and demonstrates the dose-dependent inhibition of lactate transport.
| This compound Concentration (nM) | Cell Line | Assay Type | % Inhibition of Lactate Uptake (approx.) | Reference |
| 10 | DLD-1 | ¹⁴C-Lactate Uptake | 25 | [4] |
| 100 | DLD-1 | ¹⁴C-Lactate Uptake | 75 | [4] |
| 1000 | DLD-1 | ¹⁴C-Lactate Uptake | 95 | [4] |
| 85 (IC50) | Various | Cellular Assays | 50 | [1][2] |
Experimental Protocol: Lactate Uptake Assay
This protocol is designed for a 96-well plate format and utilizes a colorimetric-based lactate assay kit. A radiolabeled lactate uptake assay using ¹⁴C-Lactate can also be performed and is considered a more direct measurement of transport inhibition.[4][5]
Materials:
-
MCT1-expressing cell line (e.g., Raji, Daudi, or DLD-1)[4]
-
Cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
L-Lactate (B1674914) Assay Kit (Colorimetric or Fluorometric)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. l-lactate Uptake Assay [bio-protocol.org]
Application Notes and Protocols: Preparation of BAY-8002 Stock Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a BAY-8002 stock solution for use in in vitro experiments. This compound is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein in cellular metabolism, making it a compound of significant interest in cancer research. Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for this compound, including its molecular weight, solubility, and recommended storage conditions.
| Parameter | Value | Source |
| Molecular Weight | 415.85 g/mol | [1] |
| Solubility in DMSO | 83 mg/mL (199.59 mM) to 125 mg/mL (300.59 mM) | [1][2] |
| Recommended Stock Solution Concentration | 10 mmol/L (10 mM) | [3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
| In Vitro IC50 (MCT1) | 85 nM in DLD-1 cells | [1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly impact the solubility of the compound[2].
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming, which could affect the final concentration.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.1585 mg of this compound (Molecular Weight = 415.85 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (415.85 g/mol ) * (1000 mg/g) = 4.1585 mg/mL
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary[1]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1]. The aliquot volume will depend on the requirements of your specific experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Mandatory Visualizations
Diagram 1: this compound Stock Solution Preparation Workflow
Workflow for preparing this compound stock solution.
Diagram 2: this compound Mechanism of Action Signaling Pathway
Simplified pathway of this compound's inhibitory action on MCT1.
References
Application Notes: In Vivo Administration of BAY-8002, a Monocarboxylate Transporter 1 (MCT1) Inhibitor
Introduction
BAY-8002 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), also known as SLC16A1.[1] MCT1 plays a crucial role in cellular metabolism by facilitating the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the plasma membrane.[1] In the context of oncology, many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to significant production and efflux of lactate.[2] By inhibiting MCT1, this compound blocks this lactate transport, causing intracellular lactate accumulation, a decrease in intracellular pH, and subsequent suppression of glycolysis and cell growth.[1][2] These application notes provide an overview and protocols for the in vivo use of this compound in preclinical mouse models.
Mechanism of Action
This compound is an orally available, potent dual inhibitor of MCT1 and MCT2 that suppresses the bidirectional transport of lactate.[2][3] Its primary mechanism in cancer therapy involves blocking the efflux of lactate from highly glycolytic tumor cells.[1] This disruption of lactate homeostasis leads to intracellular acidification, which inhibits glycolysis and ultimately hampers tumor cell proliferation.[1][2] Studies have shown that cancer cell lines, particularly those from hematopoietic tumors like diffuse large B-cell lymphoma that lack expression of the alternative lactate transporter MCT4, are especially sensitive to MCT1 inhibition by this compound.[2][4][5] In vivo, administration of this compound has been shown to increase intratumor lactate levels and prevent tumor growth.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Changes in Extracellular Acidification Rate (ECAR) to Functionally Validate the MCT1 Inhibitor, BAY-8002
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for measuring the functional effects of BAY-8002, a potent inhibitor of the monocarboxylate transporter 1 (MCT1), by assessing changes in the extracellular acidification rate (ECAR). ECAR is a key indicator of the rate of glycolysis, primarily through the measurement of lactate (B86563) efflux. By inhibiting MCT1, this compound is expected to block lactate transport out of the cell, leading to a measurable decrease in ECAR.[1][2] This application note outlines the use of the Agilent Seahorse XF Glycolysis Stress Test to quantify these changes, offering a robust method to confirm the bioactivity of this compound in a cellular context.
Introduction and Scientific Background
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support rapid proliferation.[3] This high glycolytic rate results in the production of large quantities of lactic acid. To avoid intracellular acidification and maintain glycolytic flux, cancer cells export lactate and protons into the extracellular space via monocarboxylate transporters (MCTs).[2][3]
This compound is a potent and selective inhibitor of MCT1, a transporter crucial for lactate efflux in many cell types.[1][2][3] By blocking MCT1, this compound prevents lactate export, causing an accumulation of intracellular lactate and a subsequent decrease in the acidification of the extracellular medium.[1][2] The direct measurement of this change in the extracellular acidification rate (ECAR) serves as a primary method to functionally validate the inhibitory action of this compound on its target.[1] The Agilent Seahorse XF Analyzer is a standard platform for performing such real-time metabolic measurements.[1][4]
Signaling and Metabolic Pathway
The following diagram illustrates the effect of this compound on the glycolytic pathway and lactate efflux. Glycolysis converts glucose to pyruvate, which is then reduced to lactate. MCT1 transports this lactate out of the cell, contributing to the ECAR. This compound directly inhibits MCT1, blocking this process.
Experimental Protocol: Seahorse XF Glycolysis Stress Test
This protocol is designed to measure the basal ECAR and assess glycolytic function in cells following acute treatment with this compound.
3.1. Materials and Reagents
-
Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium (Minimal DMEM) supplemented with 2 mM L-glutamine. Adjust pH to 7.4 at 37°C.[5] Do not use bicarbonate, as it will interfere with ECAR measurements.[5]
-
Compound Stocks:
-
Cell line of interest (e.g., MCT1-expressing cancer cells like Raji or DLD-1).[1]
-
Standard cell culture reagents (e.g., complete growth medium, PBS, trypsin).
3.2. Experimental Workflow
The workflow involves hydrating the sensor cartridge, seeding cells, preparing and adding compounds, and running the Seahorse XF assay.
3.3. Step-by-Step Procedure
Day 1: Cell Seeding and Cartridge Hydration
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate. Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO₂ incubator.[8]
-
Seed cells into an XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Incubate the cell plate overnight at 37°C in a CO₂ incubator.
Day 2: Assay Execution
-
Compound Plate Preparation:
-
Warm the prepared assay medium and compound stocks (this compound, Glucose, Oligomycin, 2-DG) to 37°C.
-
Dilute compounds to their final desired working concentrations in assay medium.
-
Load the compounds into the appropriate injector ports of the hydrated sensor cartridge according to the experimental design (see Table 1). For example, this compound can be injected first to measure its acute effect on basal ECAR.
Table 1: Example Compound Loading for Sensor Cartridge
Port Compound Final Concentration (Example) Purpose A This compound / Vehicle (DMSO) 100 nM To measure the acute effect of MCT1 inhibition on ECAR. B Glucose 10 mM To initiate glycolysis and measure the glycolytic rate. C Oligomycin 1 µM To inhibit mitochondrial respiration and force maximum glycolysis. | D | 2-Deoxy-D-glucose (2-DG) | 50 mM | To inhibit glycolysis and confirm the glycolytic origin of the ECAR. |
-
-
Cell Plate Preparation:
-
Remove the cell plate from the incubator. Wash the cells twice with pre-warmed assay medium, being careful not to disturb the cell monolayer.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XFe96 plate).
-
Place the cell plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow temperature and pH to equilibrate.[4]
-
-
Run the Assay:
-
Remove the utility plate with the sensor cartridge from the incubator. Replace it with the prepared cell plate.
-
Initiate the Seahorse XF assay protocol. The instrument will first calibrate, then measure basal ECAR.
-
The pre-loaded compounds will be injected sequentially, with ECAR measurements taken after each injection to determine the cellular response.
-
Data Presentation and Expected Results
The primary readout is the ECAR, measured in mpH/min. Treatment with this compound is expected to significantly reduce the ECAR by blocking lactate efflux.[1] The subsequent injections of glucose, oligomycin, and 2-DG help to define the key parameters of glycolytic flux.
Expected Outcome: Cells treated with this compound will show a lower ECAR compared to vehicle-treated control cells. This demonstrates that the measured acidification is dependent on MCT1-mediated lactate transport.
Table 2: Example Quantitative Data of ECAR Changes After this compound Treatment
| Treatment Group | Basal ECAR (mpH/min) | ECAR after this compound/Vehicle (mpH/min) | Glycolytic Rate (after Glucose) (mpH/min) | Glycolytic Capacity (after Oligomycin) (mpH/min) |
|---|---|---|---|---|
| Vehicle (DMSO) | 25.2 ± 2.1 | 24.8 ± 2.3 | 55.6 ± 4.5 | 80.1 ± 6.7 |
| This compound (100 nM) | 25.5 ± 2.4 | 10.3 ± 1.5 | 22.4 ± 3.1 | 35.2 ± 4.8 |
Data are represented as Mean ± SEM from a representative experiment. A significant decrease in ECAR is expected following this compound injection.
Conclusion
Measuring the extracellular acidification rate is a direct and robust method for assessing the functional activity of the MCT1 inhibitor this compound.[1] A decrease in ECAR following treatment provides strong evidence of target engagement and inhibition of lactate transport. This protocol, utilizing the Seahorse XF Glycolysis Stress Test, offers a comprehensive and quantitative approach for researchers to validate the mechanism of action of this compound and to investigate the metabolic dependencies of their cellular models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. unige.ch [unige.ch]
- 8. static1.squarespace.com [static1.squarespace.com]
Application Note: Western Blot Analysis of MCT1 and MCT4 Expression in Response to BAY-8002 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocarboxylate transporters (MCTs) are crucial for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. In the context of cancer metabolism, MCT1 (SLC16A1) and MCT4 (SLC16A4) play pivotal roles in maintaining the metabolic symbiosis between glycolytic and oxidative tumor cells, often referred to as the "lactate shuttle"[1][2]. MCT1 is involved in both the import and export of lactate, while MCT4 is primarily associated with lactate export from highly glycolytic cells[1]. The inhibition of these transporters is a promising strategy in cancer therapy to disrupt tumor metabolism and growth[3][4].
BAY-8002 is a potent and selective inhibitor of MCT1, and also demonstrates inhibitory activity against MCT2, but not MCT4[5][6]. By blocking MCT1-mediated lactate transport, this compound leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately hindering tumor cell proliferation[3][4]. Notably, resistance to MCT1 inhibition can arise through the upregulation of MCT4, which provides an alternative route for lactate export[2][7][8]. Therefore, monitoring the expression levels of both MCT1 and MCT4 in response to this compound treatment is critical for understanding the drug's efficacy and potential resistance mechanisms. This application note provides a detailed protocol for the Western blot analysis of MCT1 and MCT4 expression in cultured cells treated with this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from Western blot analysis.
Table 1: Densitometric Analysis of MCT1 and MCT4 Protein Expression
| Treatment Group | Concentration (nM) | MCT1 Relative Density (Normalized to Loading Control) | MCT4 Relative Density (Normalized to Loading Control) |
| Vehicle Control (DMSO) | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| This compound | 500 |
Table 2: Summary of IC50 Values for this compound
| Cell Line | MCT1 Expression Status | MCT4 Expression Status | This compound IC50 (nM) |
| Cell Line A | High | Low | |
| Cell Line B | High | High | |
| Cell Line C | Low | High |
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently analyzing MCT1 and MCT4 protein expression via Western blotting.
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines with known or predetermined MCT1 and MCT4 expression levels (e.g., DLD-1 for MCT1 expression, EVSA-T for MCT4 expression)[5].
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements: As required for the specific cell lines.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
Tris-Glycine-SDS Running Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-MCT1 and Rabbit anti-MCT4.
-
Loading Control Antibody: e.g., Mouse anti-β-actin or anti-HSP90[6][9].
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For chemiluminescence detection.
Protocol
1. Cell Culture and Treatment with this compound
- Seed the selected cell lines in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
- Prepare serial dilutions of this compound in cell culture medium from the stock solution. A vehicle control (DMSO) should be included. Suggested concentrations range from 10 nM to 500 nM.
- Aspirate the old medium and treat the cells with the prepared concentrations of this compound or vehicle control.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification
- After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold RIPA lysis buffer to the cells and scrape them off the plate.
- Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis
- Normalize the protein concentrations of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with primary antibodies against MCT1 and MCT4 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- For the loading control, either strip the membrane and re-probe with a loading control antibody or probe a separate gel run in parallel. It is recommended to probe for the loading control on the same membrane after detecting the proteins of interest.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
- Capture the chemiluminescent signal using an imaging system.
4. Data Analysis
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the band intensity of MCT1 and MCT4 to the corresponding loading control band intensity for each sample.
- Calculate the fold change in protein expression relative to the vehicle control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway affected by this compound and the experimental workflow for the Western blot analysis.
Caption: Hypothetical signaling pathway of this compound action and resistance.
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Data from Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 8. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BAY-8002 in Combination with other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), also known as SLC16A1.[1] MCT1 plays a crucial role in cellular metabolism by facilitating the transport of lactate (B86563) and other monocarboxylates across the plasma membrane.[1] In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[2] The efflux of this lactate via MCT1 is critical for maintaining intracellular pH and sustaining high glycolytic rates, thus supporting tumor cell proliferation and survival.[1]
This compound inhibits this bidirectional lactate transport, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis.[1][3] Preclinical studies have demonstrated its anti-proliferative activity in various cancer cell lines, particularly those of hematopoietic origin like diffuse large B-cell lymphoma.[4][5] While this compound has shown promise as a monotherapy, its efficacy in vivo often results in tumor stasis rather than regression.[3][4] This suggests that combination therapies may be required to achieve more robust and durable anti-tumor responses.[4]
This document provides an overview of the scientific rationale for combining this compound with other anti-cancer agents and offers detailed protocols for preclinical evaluation. As direct experimental data on this compound in combination therapies is limited, the following recommendations are largely based on the known mechanism of MCT1 inhibition and preclinical studies with other MCT1 inhibitors, such as AZD3965.
Rationale for Combination Therapies
The inhibition of MCT1 by this compound induces significant metabolic reprogramming in cancer cells. Understanding these changes provides a rational basis for selecting synergistic combination partners.
Targeting Increased Mitochondrial Respiration
Studies on the MCT1 inhibitor AZD3965 have shown that blocking lactate efflux can lead to an increase in mitochondrial metabolism and oxidative phosphorylation as cancer cells attempt to compensate for the reduction in glycolytic flux.[6][7] This creates a vulnerability that can be exploited by combining this compound with inhibitors of mitochondrial function.
-
Mitochondrial Complex I Inhibitors (e.g., Metformin): By inhibiting complex I of the electron transport chain, metformin (B114582) can disrupt the compensatory increase in oxidative phosphorylation, leading to a severe energy crisis and enhanced cell death in combination with MCT1 inhibition.
-
Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibitors (e.g., UK5099): Blocking the entry of pyruvate into the mitochondria would further cripple the cell's ability to fuel the TCA cycle, a pathway that is upregulated upon MCT1 inhibition.[6]
Combination with Standard Chemotherapy and Targeted Agents
In hematological malignancies, where this compound has shown notable single-agent activity, combining it with standard-of-care agents is a logical step. Preclinical studies with the MCT1 inhibitor AZD3965 have demonstrated synergistic or additive effects when combined with agents used in lymphoma treatment.[2]
-
Doxorubicin: This topoisomerase II inhibitor is a cornerstone of lymphoma chemotherapy regimens (e.g., R-CHOP). The metabolic stress induced by this compound could sensitize cells to DNA damage.
-
Rituximab: A monoclonal antibody targeting CD20 on B-cells, rituximab's efficacy could be enhanced by the metabolic disruption caused by this compound.
Exploiting Synthetic Lethality with Other Metabolic Inhibitors
Targeting cancer metabolism from multiple angles can be a powerful strategy.
-
Glutaminase (GLS) Inhibitors: Some cancer cells rely on glutamine as a key nutrient. Inhibition of both lactate efflux and glutamine metabolism could lead to a catastrophic failure of cellular energy production. In vitro studies with AZD3965 and the GLS1 inhibitor BPTES have shown enhanced cell growth inhibition and cell death in lymphoma models.[8]
Data Presentation
As there is a lack of published quantitative data for this compound in combination therapies, the following table presents hypothetical data based on the expected synergistic outcomes derived from studies with other MCT1 inhibitors. This is intended to serve as a template for data organization.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Combination with Other Agents in Lymphoma Cell Lines (Hypothetical Data)
| Cell Line | Agent 1 | IC50 (nM) | Agent 2 | IC50 (nM) | Combination | Combination Index (CI)* |
| Raji | This compound | 666[9] | Metformin | 5000 | This compound + Metformin | < 1 (Synergy) |
| Daudi | This compound | 1540[9] | Doxorubicin | 50 | This compound + Doxorubicin | < 1 (Synergy) |
| WSU-DLCL2 | This compound | 652[9] | GLS Inhibitor | 1000 | This compound + GLS Inhibitor | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination in a Raji Xenograft Model (Hypothetical Data)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily | 0 | 0 |
| This compound | 80 mg/kg, BID, PO | 41[9] | -2 |
| Agent X (e.g., Metformin) | 100 mg/kg, QD, PO | 20 | -1 |
| This compound + Agent X | As above | 85 | -5 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay for Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Raji, Daudi, WSU-DLCL2)[9]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium. A constant ratio or a matrix of different concentrations for both drugs can be used.
-
Treatment: Add the drug solutions to the cells. Include wells for untreated controls, single-agent controls, and combination treatments.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction.
Protocol 2: In Vivo Xenograft Study for Combination Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Cancer cell line for implantation (e.g., Raji)[9]
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Combination agent formulated for appropriate administration route
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., Raji) in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Agent X alone, this compound + Agent X).
-
Treatment Administration: Administer the treatments as per the defined dosing schedule (e.g., this compound at 80 mg/kg, twice daily, by oral gavage).[9]
-
Monitoring: Measure tumor volume with calipers and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control. Analyze statistical significance between groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting lactate efflux.
Caption: Workflow for in vitro screening of this compound combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Studying Metabolic Shifts Induced by BAY-8002 Using Seahorse XF Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-8002 is a potent and selective dual inhibitor of monocarboxylate transporter 1 (MCT1) and MCT2, which are crucial for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2] In many cancer cells, there is a heavy reliance on glycolysis for energy production, leading to the production and subsequent efflux of large quantities of lactate. This process is facilitated by MCTs.[3][4] By inhibiting MCT1/2, this compound blocks lactate transport, leading to intracellular lactate accumulation, a decrease in intracellular pH, and the suppression of glycolysis.[4] This application note provides a detailed protocol for using Agilent Seahorse XF technology to analyze the metabolic shifts induced by this compound in cancer cells.
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to glycolytic flux.[5] This technology is a powerful tool to elucidate the mechanism of action of drugs that target cellular metabolism.
Principle of the Assay
Treatment of glycolytically active cancer cells with this compound is expected to inhibit lactate efflux, resulting in a measurable decrease in ECAR.[6][7] The cells may attempt to compensate for the reduction in glycolytic ATP production by increasing their reliance on mitochondrial respiration, which would be observed as an increase in OCR. By performing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test, a comprehensive profile of the metabolic response to this compound can be generated.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays when studying the effects of this compound.
Table 1: Expected Metabolic Shifts in Response to this compound Treatment
| Parameter | Control Cells | This compound Treated Cells | Expected Change |
| Basal OCR | Normal | Increased | ↑ |
| Basal ECAR | Normal | Decreased | ↓ |
| ATP Production | Balanced | Shift towards mitochondrial | ↔ or ↑ |
| Glycolysis | Normal | Decreased | ↓ |
| Glycolytic Capacity | Normal | Decreased | ↓ |
| Glycolytic Reserve | Normal | Decreased | ↓ |
| Maximal Respiration | Normal | Increased | ↑ |
| Spare Respiratory Capacity | Normal | Increased | ↑ |
Table 2: Key Parameters from Seahorse XF Mito Stress Test
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | Baseline oxygen consumption. | Potential increase as cells compensate for reduced glycolysis. |
| ATP Production | OCR linked to cellular ATP production. | Potential increase to meet energy demands. |
| Maximal Respiration | Maximum oxygen consumption rate. | Potential increase, indicating a reliance on oxidative phosphorylation. |
| Spare Respiratory Capacity | The cell's ability to respond to an energetic demand. | Potential increase, reflecting a metabolic shift to mitochondrial respiration. |
| Proton Leak | Protons that leak across the inner mitochondrial membrane. | Unlikely to be directly affected. |
| Non-mitochondrial Oxygen Consumption | Oxygen consumed by non-mitochondrial processes. | Unlikely to be affected. |
Table 3: Key Parameters from Seahorse XF Glycolysis Stress Test
| Parameter | Description | Expected Effect of this compound |
| Glycolysis | The basal rate of glycolysis. | Decrease due to inhibition of lactate efflux and subsequent feedback inhibition. |
| Glycolytic Capacity | The maximum rate of glycolysis. | Decrease, as the cell's ability to sustain high glycolytic rates is impaired. |
| Glycolytic Reserve | The cell's ability to respond to an energetic demand using glycolysis. | Decrease, indicating a reduced capacity to ramp up glycolysis. |
| Non-glycolytic Acidification | Extracellular acidification from non-glycolytic sources. | Unlikely to be significantly affected. |
Experimental Protocols
I. Cell Seeding and Culture
-
Seed cancer cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. For many cancer cell lines, a density of 15,000 to 20,000 cells per well is a good starting point.[6][8]
-
Incubate the plate overnight in a standard CO2 incubator at 37°C to allow for cell attachment and recovery.
-
On the day of the assay, treat the cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration prior to the Seahorse XF analysis.
II. Seahorse XF Sensor Cartridge Hydration
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated sensor cartridge overnight in a non-CO2 incubator at 37°C.
III. Seahorse XF Assay Medium Preparation
-
Prepare the appropriate Seahorse XF Base Medium supplemented with substrates according to the assay being performed.
-
Mito Stress Test: Supplement with glucose, pyruvate, and glutamine.
-
Glycolysis Stress Test: Supplement with glutamine.
-
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
IV. Seahorse XF Cell Mito Stress Test Protocol
-
Assay Preparation:
-
Remove the cell culture medium from the cell plate.
-
Gently wash the cells once with 180 µL of pre-warmed Mito Stress Test assay medium.
-
Add 180 µL of fresh Mito Stress Test assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare 10x stock solutions of the following mitochondrial modulators in the Mito Stress Test assay medium:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)
-
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds from each port.
-
V. Seahorse XF Glycolysis Stress Test Protocol
-
Assay Preparation:
-
Follow the same washing and incubation steps as for the Mito Stress Test, but use the Glycolysis Stress Test assay medium.
-
-
Compound Loading:
-
Prepare 10x stock solutions of the following glycolytic modulators in the Glycolysis Stress Test assay medium:
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-Deoxy-D-glucose (2-DG, a competitive inhibitor of glycolysis)
-
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal ECAR before the sequential injection of the compounds.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on lactate transport.
Caption: Experimental workflow for Seahorse XF analysis.
References
- 1. BAY 8002 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Lactate Levels in Tumors Treated with BAY-8002
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane.[1][2] In the context of cancer, many tumor cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate. This lactate is often expelled from the cell by MCTs to maintain intracellular pH and support continued glycolysis.[2] By inhibiting MCT1, this compound blocks this lactate efflux, leading to an accumulation of lactate within the tumor cells.[1][2][3] This intracellular acidification can disrupt cellular metabolism and inhibit tumor growth, making MCT1 an attractive target for cancer therapy.[1][2]
These application notes provide a framework for assessing the pharmacodynamic effects of this compound in tumor tissues by evaluating changes in lactate levels. While direct immunohistochemical (IHC) detection of the small molecule lactate in formalin-fixed paraffin-embedded (FFPE) tissues is not a standard validated method, this document outlines a comprehensive approach using indirect IHC markers and quantitative biochemical assays to assess lactate accumulation.
Data Presentation: Quantitative Analysis of this compound Effects
Treatment of tumor-bearing animal models with this compound has been shown to significantly increase intratumoral lactate concentrations. The following table summarizes key in vivo data from preclinical studies.
| Cell Line | Tumor Model | Treatment | Dose | Intratumor Lactate Levels (vs. Vehicle) | Reference |
| Raji (Burkitt's lymphoma) | Xenograft (mice) | This compound | 80 mg/kg, twice daily | Significant increase | [1] |
| Raji (Burkitt's lymphoma) | Xenograft (mice) | This compound | 160 mg/kg, twice daily | Significant increase | [1] |
Note: For precise quantification of intratumoral lactate, enzymatic assays or mass spectrometry on tumor lysates are the recommended methods.[4]
Signaling Pathway
Experimental Protocols
Protocol 1: Immunohistochemistry for Lactate Dehydrogenase A (LDH-A) as an Indirect Marker of Glycolytic Activity
As a direct IHC protocol for lactate is not established, staining for Lactate Dehydrogenase A (LDH-A), the enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate, can serve as a surrogate marker for high glycolytic activity, a condition exacerbated by MCT1 inhibition.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-LDH-A polyclonal antibody
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LDH-A antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate-chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Enzymatic Assay for Quantitative Measurement of Intratumoral Lactate
This protocol provides a method for the direct quantification of lactate from fresh-frozen tumor tissue lysates.
Materials:
-
Fresh-frozen tumor tissue
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Lactate Measurement:
-
Follow the instructions provided with the commercial lactate assay kit.
-
Typically, this involves adding the sample to a reaction mixture containing lactate oxidase and a probe.
-
Lactate oxidase will catalyze the oxidation of lactate, producing a product that reacts with the probe to generate a colorimetric or fluorometric signal.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration in the samples based on a standard curve generated with known lactate concentrations.
-
Normalize the lactate concentration to the initial tissue weight or protein concentration of the lysate.
-
Experimental Workflow and Logical Relationships
References
Troubleshooting & Optimization
Overcoming resistance to BAY-8002 treatment in cancer cells.
Welcome to the technical support center for BAY-8002. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2] It also exhibits inhibitory activity against MCT2, but not MCT4.[3][4] MCT1 is responsible for the transport of lactate (B86563) across the cell membrane. By inhibiting MCT1, this compound blocks both the import and export of lactate, leading to an increase in intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis.[2]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be attributed to several factors:
-
Low or absent MCT1 expression: this compound requires the presence of its target, MCT1, to exert its cytotoxic effects.
-
High expression of MCT4: Cancer cells expressing the alternative lactate transporter MCT4 can compensate for the inhibition of MCT1, thus maintaining lactate export and cell survival.[3][5]
-
Metabolic phenotype: Cells that are not highly dependent on glycolysis for energy production may be inherently less sensitive to MCT1 inhibition.
Q3: We have observed the development of resistance to this compound in our long-term cell culture experiments. What are the known mechanisms of acquired resistance?
A3: Acquired resistance to this compound is primarily driven by two mechanisms:
-
Upregulation of MCT4: Resistant cells often increase the expression of the SLC16A3 gene, which encodes the MCT4 protein.[3][5] MCT4 takes over the function of lactate export, rendering the cells insensitive to MCT1 inhibition.
-
Metabolic shift to oxidative phosphorylation (OXPHOS): Cancer cells can adapt to MCT1 inhibition by reducing their reliance on glycolysis and increasing their use of mitochondrial oxidative phosphorylation for energy production.[3][5]
Q4: How can I determine if my resistant cells have upregulated MCT4?
A4: You can assess MCT4 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA levels of SLC16A3 (MCT4) and SLC16A1 (MCT1) in your resistant and parental (sensitive) cell lines.
-
Western Blotting: Detect the protein levels of MCT4 and MCT1 in cell lysates from both resistant and parental lines.
Q5: What strategies can be employed to overcome this compound resistance?
A5: Based on the known resistance mechanisms, several strategies can be explored:
-
Combination therapy:
-
MCT4 inhibitors: Co-treatment with an MCT4 inhibitor could block the compensatory lactate efflux.
-
OXPHOS inhibitors: If resistance is driven by a metabolic shift, combining this compound with an inhibitor of oxidative phosphorylation (e.g., metformin) may be effective.[6]
-
-
Patient selection: In a clinical or preclinical setting, selecting tumors with high MCT1 and low MCT4 expression may lead to better treatment outcomes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal drug concentration. 2. Low or absent MCT1 expression. 3. High basal expression of MCT4. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line. 2. Verify MCT1 protein expression by Western Blot. 3. Assess MCT4 protein expression by Western Blot. |
| Initial response to this compound followed by regrowth of cancer cells. | Development of acquired resistance. | 1. Establish a resistant cell line by continuous exposure to increasing concentrations of this compound. 2. Analyze the resistant and parental cells for MCT4 upregulation (qPCR and Western Blot). 3. Evaluate the metabolic profile (e.g., using a Seahorse XF Analyzer) to check for a shift to oxidative phosphorylation. |
| Variability in experimental results. | 1. Inconsistent cell seeding density. 2. Drug instability. 3. Passage number of cells. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Use cells within a consistent and low passage number range. |
Data on this compound Sensitivity and Resistance
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | This compound IC50 | Sensitivity |
| Raji | Burkitt's Lymphoma | High | Low | < 1 µM | Sensitive |
| Daudi | Burkitt's Lymphoma | High | Low | < 1 µM | Sensitive |
| DLD-1 | Colorectal Adenocarcinoma | High | Low | 85 nM[1][2] | Sensitive |
| EVSA-T | Breast Cancer | Low | High | > 50 µM[3] | Resistant |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | High | Low | < 1 µM | Sensitive |
| HT | Diffuse Large B-Cell Lymphoma | High | High | > 10 µM | Resistant |
Table 2: Upregulation of MCT4 mRNA in this compound Resistant Cell Lines
| Cell Line | Parental/Resistant | Relative MCT1 (SLC16A1) mRNA level | Relative MCT4 (SLC16A3) mRNA level |
| Colo320DM | Parental | 1.0 | 1.0 |
| Colo320DM-R | Resistant | No significant change | > 10-fold increase |
| Raji | Parental | 1.0 | 1.0 |
| Raji-R | Resistant | No significant change | > 5-fold increase |
Data is representative and compiled from preclinical studies.[7]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[8][9][10][12]
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for MCT1 and MCT4 Expression
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCT1, anti-MCT4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16][17]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14][16]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Analysis of Cellular Metabolism with Seahorse XF Analyzer
This protocol provides a general workflow for assessing the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Substrates (e.g., glucose, pyruvate, glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[18]
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.[19]
-
Cell Preparation: Remove the culture medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour before the assay.
-
Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Place the cell plate and the cartridge into the Seahorse XF Analyzer and start the assay protocol.
-
Data Analysis: The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. ptglab.com [ptglab.com]
- 18. protocols.io [protocols.io]
- 19. hpst.cz [hpst.cz]
- 20. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding BAY-8002 Efficacy in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BAY-8002 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not effective in certain cancer cell lines?
A1: this compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1) and, to a lesser extent, MCT2.[1][2] It is not effective in cell lines that primarily rely on monocarboxylate transporter 4 (MCT4) for lactate (B86563) transport.[3][4][5] this compound does not inhibit MCT4.[2][4] Therefore, if a cell line expresses high levels of MCT4 and low or no levels of MCT1, it will be resistant to the anti-proliferative effects of this compound.
Q2: What is the mechanism of action of this compound?
A2: this compound blocks the bidirectional transport of lactate across the cell membrane mediated by MCT1.[3][6][7] In cancer cells that are highly glycolytic (a phenomenon known as the Warburg effect), there is a significant production of lactic acid.[1] MCT1 is responsible for exporting this excess lactate out of the cell to maintain intracellular pH and support continued glycolysis.[7][8] By inhibiting MCT1, this compound leads to the accumulation of intracellular lactate, a decrease in intracellular pH (acidification), and subsequent inhibition of glycolysis and cell growth.[7][8]
Q3: How can I determine if my cell line is likely to be sensitive to this compound?
A3: The sensitivity of a cancer cell line to this compound is strongly correlated with its expression of MCT1 and MCT4. Cell lines that express high levels of MCT1 and low or no levels of MCT4 are more likely to be sensitive.[3][4][5] Conversely, cell lines with high MCT4 expression are likely to be resistant. Therefore, it is recommended to perform a baseline characterization of MCT1 and MCT4 expression levels in your cell line of interest using techniques such as Western blotting or RT-qPCR.
Q4: Can cells develop resistance to this compound? If so, how?
A4: Yes, cancer cells can acquire resistance to this compound. A primary mechanism of acquired resistance is the upregulation of MCT4 expression.[3][4][5] In the presence of long-term treatment with an MCT1 inhibitor like this compound, some cancer cells can adapt by increasing the expression of MCT4, which then takes over the function of lactate export, rendering the cells insensitive to the drug. Another potential resistance mechanism is a metabolic shift towards oxidative phosphorylation.[3][5]
Troubleshooting Guide
Issue: this compound shows no or low efficacy in my cancer cell line experiments.
| Potential Cause | Troubleshooting Steps |
| The cell line expresses high levels of MCT4. | 1. Verify MCT Expression: Perform Western blot or RT-qPCR analysis to determine the relative expression levels of MCT1 and MCT4 in your cell line. Compare with known sensitive (e.g., Raji, Daudi) and resistant (e.g., EVSA-T) cell lines.[9] 2. Select Appropriate Cell Line: If your cell line is confirmed to be MCT4-high/MCT1-low, consider using a different cell line that is known to be MCT1-dependent for your experiments with this compound. |
| Sub-optimal drug concentration or treatment duration. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your cell line. The reported IC50 in sensitive cells is in the nanomolar range (e.g., 85 nM in some cellular assays).[7][8] 2. Time-Course Experiment: Evaluate the effect of this compound over different time points (e.g., 24, 48, 72 hours) to ensure sufficient duration of treatment. |
| Acquired resistance during long-term culture with the drug. | 1. Monitor MCT4 Expression: If you are performing long-term studies, periodically check the expression of MCT4 in your cell line to monitor for the emergence of resistance. 2. Consider Combination Therapy: Explore the possibility of combining this compound with an MCT4 inhibitor (though specific inhibitors are still largely in the discovery phase) or with drugs targeting other metabolic pathways.[10] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the differential expression of MCTs in sensitive and resistant cell lines.
Table 1: Inhibitory Activity of this compound on Lactate Uptake
| Cell Line | MCT1 Expression | MCT4 Expression | This compound IC50 (Lactate Uptake) |
| DLD-1 | High | Low | ~10 nM |
| EVSA-T | Low | High | >10,000 nM |
| Raji | High | Not Detected | ~5 nM |
| Daudi | High | Not Detected | ~10 nM |
Data compiled from Quanz M, et al. Mol Cancer Ther. 2018.[3][4]
Table 2: Proliferation Inhibition by this compound
| Cell Line | Cell Type | This compound IC50 (Proliferation) |
| Raji | Burkitt's Lymphoma | ~20 nM |
| Daudi | Burkitt's Lymphoma | ~50 nM |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | ~30 nM |
| EVSA-T | Breast Cancer | >10,000 nM |
Data compiled from Quanz M, et al. Mol Cancer Ther. 2018.[3][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of MCT1 and MCT4 Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1 and MCT4 (e.g., from a commercial supplier) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: [14C]-L-Lactate Uptake Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Lactate Uptake: Add a solution containing [14C]-L-lactate to each well and incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a scintillation cocktail or a suitable lysis buffer.
-
Scintillation Counting: Measure the amount of incorporated [14C]-L-lactate using a scintillation counter.
-
Data Analysis: Normalize the data to the protein content in each well and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound and the role of MCT1 and MCT4.
Caption: Troubleshooting workflow for this compound ineffectiveness.
Caption: Acquired resistance to this compound via MCT4 upregulation.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of Monocarboxylate Transporter 4 (MCT4) Expression and Its Prognostic Significance in Circulating Tumor Cells From Patients With Early Stage Non-Small-Cell Lung Cancer [frontiersin.org]
Troubleshooting low solubility of BAY-8002 in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of BAY-8002.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2][3] MCT1 plays a crucial role in the transport of lactate (B86563) and other monocarboxylates across cell membranes, and its inhibition is a therapeutic strategy in cancer research.[2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound with low intrinsic solubility in aqueous solutions, which can lead to precipitation and inaccurate results in in vitro and in vivo experiments.
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer or cell culture medium. What is happening?
This is a common issue known as "crashing out" or "solvent shock." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: How can I prevent my this compound solution from precipitating during preparation for my experiment?
To prevent precipitation, it is crucial to employ proper dilution techniques. This includes preparing a high-concentration stock solution in an appropriate organic solvent and then performing serial dilutions. It is also recommended to use pre-warmed aqueous solutions and to add the stock solution dropwise while gently mixing.
Q4: What is the maximum recommended concentration of DMSO in my final working solution?
While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells. It is a common practice in cell culture experiments to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts.
Q5: Can I use sonication or heating to dissolve this compound in my aqueous solution?
Gentle warming (e.g., to 37°C) can aid in dissolving this compound. However, excessive heating should be avoided as it can degrade the compound. Brief sonication can also be used to break up small aggregates and aid in dissolution, but care should be taken to avoid overheating the sample.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Solution
-
Symptom: A visible precipitate or cloudiness appears immediately upon adding the this compound stock solution to the aqueous medium.
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the dilution was performed too rapidly.
-
Solutions:
-
Reduce the Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols).
-
Optimize Dilution Technique: Pre-warm your aqueous medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Issue 2: Delayed Precipitation of this compound in Cell Culture
-
Symptom: The this compound solution appears clear initially, but a precipitate forms after several hours or days of incubation.
-
Potential Cause: The compound may be slowly coming out of solution due to instability, interaction with media components, or changes in pH over time.
-
Solutions:
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium over the duration of your experiment may need to be determined.
-
Consider Alternative Solubilization Agents: For longer-term experiments, the use of solubilizing agents like cyclodextrins (e.g., SBE-β-CD) may be beneficial.[4][5]
-
pH Considerations: The pH of the cell culture medium can influence the solubility of ionizable compounds. Ensure the pH of your medium is stable.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| Water | Insoluble | - | [6] |
| DMSO | ≥ 83 mg/mL (~199.6 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [6] |
| Ethanol | ~21-28 mg/mL | - | [6] |
| DMF | 30 mg/mL | - | [7] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.16 mg of this compound (Molecular Weight: 415.85 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock solution in DMSO.
-
Add to Medium: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing your pre-warmed complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24 hours). For a more quantitative measurement, the absorbance at 600 nm can be read using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is considered the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: Simplified signaling pathway of MCT1-mediated lactate transport and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing BAY-8002 Concentration for In Vitro Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY-8002 in in vitro proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1).[1][2][3] MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the cell membrane.[1] By inhibiting MCT1, this compound blocks the efflux of lactate from cancer cells that rely on glycolysis for energy production. This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately suppressing cancer cell proliferation.[1]
Q2: What is a typical starting concentration range for this compound in in vitro proliferation assays?
A2: A typical starting concentration range for this compound in in vitro proliferation assays is between 10 nM and 10 µM. The IC50 of this compound can vary significantly depending on the cell line's expression of MCT1 and its metabolic phenotype. For example, in MCT1-expressing DLD-1 cells, the IC50 has been reported to be 85 nM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Which cell viability or proliferation assay is most suitable for use with this compound?
A3: Assays that measure metabolic activity, such as MTT, MTS, or WST-1, are commonly used. However, since this compound directly impacts cellular metabolism, it is crucial to be aware of potential assay interference.[5][6] Assays that measure ATP levels (e.g., CellTiter-Glo) or direct cell counting methods (e.g., trypan blue exclusion or image-based analysis) can be valuable alternatives or confirmatory assays.[7]
Q4: How does MCT1 inhibition by this compound affect cellular metabolism?
A4: Inhibition of MCT1 by this compound leads to the intracellular accumulation of lactate.[2] This disrupts the cellular lactate shuttle and can lead to a feedback inhibition of glycolysis. Consequently, cells may shift their metabolism towards oxidative phosphorylation to compensate for the reduced glycolytic flux.[2] This metabolic reprogramming is a key aspect of this compound's anti-proliferative effect.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Potential Cause: Uneven cell seeding is a common source of variability. A non-homogenous cell suspension will lead to different cell numbers in each well.
-
Solution: Ensure a single-cell suspension by proper trypsinization and resuspension. Gently mix the cell suspension before and during plating to maintain homogeneity. Using a multichannel pipette can also help ensure consistency.[8]
-
Potential Cause: "Edge effect," where wells on the perimeter of the plate experience more evaporation, leading to changes in media and compound concentration.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[8]
Issue 2: Unexpected increase in signal (apparent increase in proliferation) at high this compound concentrations in MTT/MTS assays.
-
Potential Cause: The compound itself may be interfering with the assay chemistry. Some compounds can directly reduce the tetrazolium salt (MTT/MTS) to formazan (B1609692), leading to a false positive signal.[5]
-
Solution: Perform a "no-cell" control where this compound is added to the culture medium and the assay reagent. This will determine if the compound directly reacts with the assay components.[9] If interference is observed, consider using an alternative assay method that is not based on tetrazolium reduction.
-
Potential Cause: this compound, as a metabolic inhibitor, can induce a stress response in cells, leading to a temporary increase in metabolic activity and therefore an increased reduction of the assay reagent.[5]
-
Solution: Complement the metabolic assay with a direct cell counting method or an ATP-based assay to confirm the effect on cell number. Also, examining cell morphology under a microscope can provide qualitative information about cell health.
Issue 3: IC50 values are not consistent with published data or are highly variable between experiments.
-
Potential Cause: Cell line integrity and passage number can significantly impact experimental outcomes. Cell lines can experience genetic drift over time, altering their sensitivity to drugs.
-
Solution: Use cells within a consistent and low passage number range. Regularly perform cell line authentication to ensure you are working with the correct line.
-
Potential Cause: The serum concentration in the culture medium can affect the potency of this compound. Components in the serum may bind to the compound, reducing its effective concentration.
-
Solution: Maintain a consistent serum concentration across all experiments. If high variability persists, consider reducing the serum percentage during the treatment period, if tolerated by the cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, highlighting the differential sensitivity based on tumor type and MCT1/MCT4 expression.
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | IC50 (µM) |
| Raji | Burkitt's Lymphoma | High | Low | < 1 |
| Daudi | Burkitt's Lymphoma | High | Low | < 1 |
| DLD-1 | Colorectal Adenocarcinoma | High | Low | 0.085 |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | High | Low | < 1 |
| EVSA-T | Breast Cancer | Low | High | > 10 |
| Colo320DM | Colorectal Adenocarcinoma | High | Low | < 1 |
Note: Data compiled from multiple sources.[2][10][11] IC50 values can vary based on experimental conditions.
Experimental Protocols
Detailed Methodology for MTT Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the optimized seeding density (determined from a preliminary titration experiment).[12][13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration.
-
Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[14]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a proliferation assay.
Caption: Troubleshooting decision tree for proliferation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
Technical Support Center: Managing Off-Target Effects of BAY-8002 in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY-8002 in preclinical studies. The information herein is intended to help manage and interpret potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1), also known as SLC16A1.[1][2][3] It functions by blocking the bidirectional transport of monocarboxylates, such as lactate (B86563) and pyruvate (B1213749), across the cell membrane.[1][4][5] This inhibition leads to an accumulation of intracellular lactate and a decrease in intracellular pH, thereby disrupting tumor cell energy homeostasis.[1][3]
Q2: What are the known off-target interactions of this compound?
A2: Preclinical studies have shown this compound to be highly selective for MCT1.[2] It does exhibit some inhibitory activity against MCT2, which is structurally similar to MCT1, but with approximately 5-fold lower potency.[6][7] It displays excellent selectivity against MCT4, with an IC50 greater than 50 μmol/L.[6][7] In a screening panel of 68 other channels, transporters, and proteins, no significant off-target activities were observed.[6][7]
Q3: My cells are showing resistance to this compound treatment. Is this an off-target effect?
A3: While not a direct off-target effect of the compound itself, resistance to this compound can arise from compensatory changes within the cancer cells. A primary mechanism of acquired resistance is the upregulation of MCT4 expression.[4][5][8] Another potential mechanism is a metabolic shift towards oxidative phosphorylation.[4][5] It is crucial to assess the expression levels of MCT1 and MCT4 in your cell models, both at baseline and after treatment, to investigate resistance.
Q4: I am observing unexpected phenotypic changes in my experiments that don't seem directly related to lactate transport. What could be the cause?
A4: The inhibition of MCT1 by this compound causes significant metabolic reprogramming, including increased intracellular lactate and modulation of pyruvate levels.[4][5] These changes can have wide-ranging downstream consequences on cellular signaling, gene expression, and overall cell health that may not be immediately obvious. It is recommended to confirm on-target activity first by measuring lactate transport or intracellular lactate levels before investigating more complex downstream effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| High levels of cytotoxicity observed at effective concentrations. | 1. On-target toxicity in highly glycolytic cells sensitive to MCT1 inhibition. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation in media. | 1. Confirm MCT1 expression in your cell line. Sensitivity is often correlated with high MCT1 and low MCT4 expression. 2. Run a vehicle control (e.g., DMSO alone) to ensure the solvent is not causing toxicity. 3. Check the solubility of this compound in your cell culture media. |
| Inconsistent or unexpected experimental results. | 1. Variability in MCT1/MCT4 expression across cell passages. 2. Activation of compensatory signaling or metabolic pathways. 3. Instability of the compound in solution. | 1. Regularly verify MCT1 and MCT4 expression levels via Western blot or qPCR. 2. Analyze key metabolic pathways (e.g., glycolysis, oxidative phosphorylation) to understand cellular response. 3. Prepare fresh stock solutions of this compound regularly. |
| Lack of efficacy in an in vivo model. | 1. Poor bioavailability or rapid metabolism of this compound in the specific animal model. 2. Upregulation of MCT4 in the tumor microenvironment leading to resistance. 3. The tumor model is not reliant on MCT1 for lactate transport. | 1. Conduct pharmacokinetic studies to determine compound exposure in the animal model. 2. Analyze MCT1 and MCT4 expression in tumor tissue post-treatment. 3. Assess the baseline metabolic profile of the tumor to confirm dependence on glycolysis and lactate export. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 | Reference |
| MCT1 (SNARF-5 assay) | DLD-1 | 85 (±6) nmol/L | [6][7] |
| MCT1 ([14C]-L-lactate uptake) | DLD-1 | nanomolar range | [6][7] |
| MCT4 | EVSA-T | > 50 µmol/L | [6][7] |
| MCT2 (radiolabeled uptake) | X. laevis oocytes | ~5-fold lower potency than MCT1 | [6][7] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Raji tumor-bearing mice | 80 and 160 mg/kg, p.o., twice daily | Significant inhibition of tumor growth, no tumor regression. | [1][2][3] |
Experimental Protocols
Protocol 1: Western Blot for MCT1 and MCT4 Expression
Objective: To determine the protein expression levels of MCT1 and MCT4 in cell lysates or tumor homogenates.
Materials:
-
Cells or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCT1, anti-MCT4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Prepare cell lysates or tissue homogenates using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize MCT1 and MCT4 levels to the loading control. Compare expression levels between different experimental groups.
Protocol 2: [14C]-L-Lactate Uptake Assay
Objective: To measure the effect of this compound on MCT1-mediated lactate import.
Materials:
-
MCT1-expressing cells (e.g., DLD-1) and MCT1-negative/MCT4-expressing control cells (e.g., EVSA-T)
-
This compound
-
[14C]-L-Lactate
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Plate cells in a suitable multi-well format and allow them to adhere.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with the diluted this compound or vehicle control for a specified time.
-
Add [14C]-L-Lactate to each well and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein content in each well. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on a cancer cell.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Data from Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Reprogramming as a Resistance Mechanism to BAY-8002
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments investigating metabolic reprogramming as a resistance mechanism to BAY-8002.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and the investigation of metabolic resistance.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| BAY-RES-01 | Inconsistent or no significant decrease in cell viability with this compound treatment. | 1. Cell line is inherently resistant. 2. Suboptimal concentration of this compound. 3. Incorrect assessment of cell viability. | 1. Confirm MCT1 expression in your cell line via Western Blot or qPCR. Cells lacking MCT1 will be resistant.[1] Consider using a sensitive cell line like Raji or Daudi as a positive control. 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. The IC50 for this compound is 85 nM in sensitive cells.[2] 3. Ensure your viability assay is compatible with this compound. For example, some compounds can interfere with MTT assays. Consider using a non-enzymatic method like crystal violet staining or a luminescence-based assay measuring ATP levels. |
| BAY-RES-02 | High background or weak signal in Western Blots for MCT1 or MCT4. | 1. Poor antibody quality or incorrect antibody dilution. 2. Inefficient protein extraction of membrane proteins. 3. Suboptimal transfer conditions. | 1. Use validated antibodies for MCT1 and MCT4. Perform an antibody titration to find the optimal concentration. 2. Use a lysis buffer specifically designed for membrane protein extraction, containing appropriate detergents. 3. Optimize transfer time and voltage. PVDF membranes are often recommended for membrane proteins.[3] |
| BAY-RES-03 | Variable or unexpected lactate (B86563) measurements in uptake/efflux assays. | 1. Incorrect pH of assay buffer. 2. Cell monolayer is not confluent or has detached. 3. Contamination of samples. | 1. Ensure the pH of your assay buffer is stable, as lactate transport is proton-coupled.[1] 2. Visually inspect the cell monolayer before and after the assay. Ensure consistent cell seeding density. 3. Take care to avoid contamination when collecting supernatant for extracellular lactate measurements. Use fresh tips for each sample. |
| BAY-RES-04 | Seahorse XF assay shows no significant shift towards oxidative phosphorylation (OXPHOS) in resistant cells. | 1. Resistant cells may be utilizing a different metabolic pathway. 2. Technical issues with the Seahorse assay. 3. Insufficient time for metabolic reprogramming to occur. | 1. Besides a shift to OXPHOS, resistance can be mediated by the upregulation of MCT4.[1] Analyze MCT4 expression levels. 2. Ensure proper cell seeding, instrument calibration, and correct preparation of inhibitor compounds. Refer to the detailed Seahorse protocol below. 3. Generate resistant cell lines by long-term culture with increasing concentrations of this compound to allow for stable metabolic adaptation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1) and, to a lesser extent, MCT2.[1][4] MCTs are responsible for transporting monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[2] By inhibiting MCT1, this compound blocks the efflux of lactate from cancer cells that rely on glycolysis for energy production. This leads to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[2]
2. What are the primary mechanisms of acquired resistance to this compound?
The two main mechanisms of acquired resistance to this compound involve metabolic reprogramming:
-
Upregulation of MCT4: Cancer cells can upregulate the expression of monocarboxylate transporter 4 (MCT4), another lactate transporter that is not inhibited by this compound.[1][4] This provides an alternative route for lactate efflux, allowing the cells to maintain glycolysis.
-
Shift to Oxidative Phosphorylation (OXPHOS): Cancer cells can adapt their metabolism to become more reliant on mitochondrial oxidative phosphorylation for ATP production, thereby reducing their dependence on high rates of glycolysis and lactate export.[1]
3. How can I determine if my resistant cells have upregulated MCT4?
You can assess MCT4 expression at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR): Measure the relative mRNA expression of SLC16A3 (the gene encoding MCT4) in your resistant and parental cell lines.
-
Western Blotting: Compare the protein levels of MCT4 in resistant and parental cell lines using a validated MCT4 antibody.
4. How can I measure a shift towards oxidative phosphorylation?
The Seahorse XF Cell Mito Stress Test is the standard assay for assessing mitochondrial function.[5][6] This assay measures the oxygen consumption rate (OCR), a key indicator of OXPHOS. By injecting a series of mitochondrial inhibitors, you can determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An increase in these parameters in resistant cells compared to parental cells would indicate a shift towards OXPHOS.
5. What is the expected phenotype of cells sensitive to this compound?
Cells that are sensitive to this compound typically exhibit high expression of MCT1 and low or no expression of MCT4.[1] They are often highly glycolytic and depend on MCT1 for lactate export to maintain a high rate of glycolysis.
Quantitative Data Summary
The following tables summarize quantitative data that can be expected from experiments investigating resistance to this compound.
Table 1: Cellular Proliferation in Response to this compound
| Cell Line | Treatment | Relative Cell Viability (%) |
| Parental (Sensitive) | Vehicle (DMSO) | 100 |
| This compound (100 nM) | ~20-40 | |
| Resistant (MCT4 Upregulation) | Vehicle (DMSO) | 100 |
| This compound (100 nM) | ~80-95 | |
| Resistant (OXPHOS Shift) | Vehicle (DMSO) | 100 |
| This compound (100 nM) | ~75-90 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Metabolic Profile of Parental and Resistant Cells
| Cell Line | Parameter | Measurement |
| Parental (Sensitive) | Extracellular Acidification Rate (ECAR) | High |
| Oxygen Consumption Rate (OCR) | Low | |
| Resistant (MCT4 Upregulation) | ECAR | High |
| OCR | Low | |
| Resistant (OXPHOS Shift) | ECAR | Low to Moderate |
| OCR | High |
ECAR is an indicator of glycolysis, while OCR is an indicator of oxidative phosphorylation.
Experimental Protocols
Protocol 1: Western Blotting for MCT1 and MCT4
This protocol provides a general guideline for detecting MCT1 and MCT4 proteins. Optimization may be required for specific cell lines and antibodies.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For membrane proteins, consider using a specialized membrane protein extraction kit.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1 (approx. 40-50 kDa) and MCT4 (approx. 40-50 kDa) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein loading.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol is for assessing mitochondrial function using an Agilent Seahorse XF Analyzer.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to attach and form a monolayer overnight.
-
-
Hydrate Sensor Cartridge:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Prepare Assay Medium:
-
Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Prepare Inhibitor Injections:
-
Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Load the appropriate volumes into the injection ports of the sensor cartridge.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function.
-
Visualizations
Caption: Mechanism of this compound action and resistance pathways.
Caption: PI3K/Akt/mTOR pathway's role in metabolic reprogramming.
Caption: Workflow for investigating this compound resistance.
References
How to select appropriate cancer cell lines for BAY-8002 studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of cancer cell lines for studies involving BAY-8002, a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), and it also exhibits inhibitory activity against MCT2.[1] Its primary function is to block the bidirectional transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the plasma membrane.[2][3] This disruption of lactate transport is central to its anti-tumor activity.[1][3]
Q2: What are the key determinants for a cancer cell line's sensitivity to this compound?
A2: The sensitivity of cancer cell lines to this compound is primarily determined by their expression of MCT1 and another related transporter, MCT4. High expression of MCT1 (also known as SLC16A1) and a lack of or low expression of MCT4 (SLC16A3) are associated with increased sensitivity.[2][4][5] Hematopoietic tumor cells, particularly diffuse large B-cell lymphoma (DLBCL) cell lines, have shown particular sensitivity.[1][2][5]
Q3: Are there other biomarkers that can predict sensitivity to this compound?
A3: Yes, in addition to MCT1 and MCT4 expression levels, other potential biomarkers associated with sensitivity to this compound have been identified. These include low expression of Pleckstrin Homology Like Domain Family A Member 2 (PHLDA2) and high expression of Pellino E3 Ubiquitin Protein Ligase 1 (PELI1).[2][4][5]
Q4: How does this compound affect tumor cell metabolism?
A4: By inhibiting MCT1, this compound prevents cancer cells from exporting lactate, a byproduct of glycolysis.[1][3] This leads to an accumulation of intracellular lactate and a decrease in intracellular pH, which can suppress glycolysis and inhibit cell growth.[3] In vivo, this compound has been shown to significantly increase intratumor lactate levels.[2][3]
Q5: What are the known mechanisms of resistance to this compound?
A5: Acquired resistance to MCT1 inhibition by this compound can occur through the upregulation of MCT4.[1][2][5] Cells that increase their expression of MCT4 can compensate for the inhibition of MCT1, allowing them to continue exporting lactate and maintain their metabolic activity. Another potential resistance mechanism is a shift in energy generation towards oxidative phosphorylation.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Selected cell line is resistant to this compound treatment. | The cell line may have low or absent MCT1 expression. | Screen a panel of cell lines and select those with high endogenous MCT1 expression. |
| The cell line may have high endogenous expression of MCT4. | Prioritize cell lines with low or no detectable MCT4 expression. | |
| The cell line may have developed resistance during culture. | Verify MCT1 and MCT4 expression levels in the cell stock. Consider acquiring a new stock from a reputable cell bank. | |
| Inconsistent results between experiments. | Variability in cell culture conditions affecting transporter expression. | Maintain consistent cell culture conditions, including media composition and cell density. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately. | |
| Difficulty in detecting a significant anti-proliferative effect. | The assay duration may be too short. | Extend the treatment duration (e.g., 72 hours or longer) to observe the full effect of metabolic disruption. |
| The cell seeding density may be too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MCT1 and MCT4 Expression
This protocol outlines the procedure for determining the protein expression levels of MCT1 and MCT4 in cancer cell lines to assess their potential sensitivity to this compound.
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MCT1 (SLC16A1), anti-MCT4 (SLC16A3), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture the selected cancer cell lines to 70-80% confluency.
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Prepare protein samples for SDS-PAGE by mixing with Laemmli buffer and heating.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using a Western blot imaging system.
-
Analyze the band intensities to determine the relative expression levels of MCT1 and MCT4.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes how to assess the anti-proliferative effect of this compound on selected cancer cell lines.
Materials:
-
Selected cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cancer cell lines in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate the plates for 72 hours (or a predetermined optimal time).
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example of this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | This compound IC50 (nM) |
| Raji | Burkitt's Lymphoma | High | Low | 10 |
| Daudi | Burkitt's Lymphoma | High | Low | 15 |
| WSU-DLCL2 | DLBCL | High | Low | 25 |
| DLD-1 | Colorectal Adenocarcinoma | High | Low | 50 |
| EVSA-T | Breast Cancer | Low | High | >10,000 |
| A549 | Lung Carcinoma | Low | High | >10,000 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MCT1 Inhibition by BAY-8002: A Comparative Guide Using Radiolabeled Lactate Uptake
For Researchers, Scientists, and Drug Development Professionals
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical mediator of lactate (B86563) and other monocarboxylate transport across the plasma membrane.[1][2][3] In the tumor microenvironment, MCT1 facilitates the metabolic symbiosis between glycolytic and oxidative cancer cells, a process known as the "lactate shuttle," which supports tumor growth and survival.[4] This makes MCT1 a compelling target for cancer therapy. BAY-8002 is a potent and selective inhibitor of MCT1 that blocks the bidirectional transport of lactate.[1][3][5] This guide provides a comparative analysis of this compound and other MCT1 inhibitors, with a focus on validating their inhibitory activity using radiolabeled lactate uptake assays.
Comparative Analysis of MCT1 Inhibitors
This compound demonstrates high potency in inhibiting MCT1. Its activity is often compared with other well-characterized MCT1 inhibitors such as AZD3965 and AR-C155858. This compound has been shown to be a dual inhibitor of MCT1 and MCT2, with approximately five-fold lower potency against MCT2, and no inhibitory activity against the structurally similar MCT4 isoform.[6][7] Radiolabeling studies have indicated that this compound and AZD3965 share a similar binding site on MCT1.[7]
| Inhibitor | Target(s) | IC50 (MCT1) | Selectivity Profile | Key Characteristics |
| This compound | MCT1/MCT2 | ~1-10 nM (in cells) | Selective for MCT1 over MCT2; No activity against MCT4.[6][7] | Potent, orally available inhibitor of bidirectional lactate transport.[1][4] |
| AZD3965 | MCT1/MCT2 | ~3-16 nM | Also inhibits MCT2.[6] | In clinical development; enhances radiosensitivity by reducing lactate transport.[8][9] |
| AR-C155858 | MCT1/MCT2 | ~2.3 nM | High-affinity inhibitor, also targets MCT2. | A commonly used tool compound for MCT1 inhibition studies. |
| 7ACC2 | MCT1 | Potent inhibitor | Selective for MCT1.[10] | An aminocarboxycoumarin derivative.[7] |
| α-cyano-4-hydroxycinnamate (CHC) | MCT1, MCT2, MCT4 | μM range | Non-specific inhibitor of MCTs.[8] | Often used as a general, less potent MCT inhibitor in preclinical studies.[8] |
Experimental Protocol: Validating MCT1 Inhibition with [¹⁴C]-L-Lactate Uptake
This protocol details the methodology for quantifying the inhibitory effect of compounds like this compound on MCT1-mediated lactate uptake in cancer cell lines.
1. Cell Culture and Seeding:
-
Culture MCT1-expressing cells (e.g., Raji, Daudi, DLD-1) in appropriate media and conditions.[6]
-
Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell adherence.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and other comparator inhibitors (e.g., AZD3965) in a suitable vehicle (e.g., DMSO).
-
Remove the culture medium from the cells and wash with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the uptake buffer containing the various concentrations of the inhibitors or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Radiolabeled Lactate Uptake:
-
Prepare an uptake solution containing [¹⁴C]-L-lactate (final concentration typically in the low μM range) in the uptake buffer.
-
Add the [¹⁴C]-L-lactate solution to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake for the specific cell line.
4. Termination and Washing:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells multiple times with ice-cold uptake buffer to remove extracellular [¹⁴C]-L-lactate.
5. Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
Transfer the lysate from each well into a scintillation vial.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
6. Data Analysis:
-
Normalize the CPM values to the protein concentration in each well, if necessary.
-
Plot the percentage of lactate uptake inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of lactate uptake) by fitting the data to a four-parameter logistic equation.
Visualizing Pathways and Workflows
Conclusion
The validation of MCT1 inhibitors is a crucial step in their preclinical development. The radiolabeled lactate uptake assay provides a robust and quantitative method to determine the potency and selectivity of compounds like this compound.[6] As demonstrated, this compound is a highly potent inhibitor of MCT1, effectively blocking lactate transport with nanomolar efficacy.[1][6] This guide provides researchers with the necessary comparative data and a detailed experimental framework to effectively validate MCT1 inhibition and advance the development of novel cancer therapeutics targeting tumor metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCT1 (human) [phosphosite.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BAY-8002 and Other Selective MCT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, plays a pivotal role in cellular metabolism by facilitating the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. In the tumor microenvironment, MCT1 is crucial for the metabolic symbiosis between glycolytic and oxidative cancer cells, enabling the efflux of lactate from glycolytic cells and its uptake by oxidative cells as a fuel source. This metabolic flexibility contributes to tumor growth, progression, and resistance to therapy, making MCT1 an attractive target for cancer drug development. This guide provides a head-to-head comparison of BAY-8002 with other selective MCT1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of Selective MCT1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other notable selective MCT1 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Selectivity | Cell-Based Potency (IC50, nM) | Reference(s) |
| This compound | MCT1, MCT2 | Kd = 7.9 nM (MCT1) | >500-fold vs MCT4 (IC50 > 50 µM) | 85 nM (DLD-1 cells, lactate uptake) | [1] |
| AZD3965 | MCT1, MCT2 | Ki = 1.6 nM (MCT1) | ~6-fold vs MCT2; No inhibition of MCT3/4 at 10 µM | 5.12 nM (Raji cells, lactate efflux) | [2][3] |
| AR-C155858 | MCT1, MCT2 | Ki = 2.3 nM (MCT1), <10 nM (MCT2) | No activity at MCT4 | - | [4][5] |
| SR13800 | MCT1 | IC50 = 0.5 nM | - | 14.6-31.3 µM (Neuroblastoma cell lines) | [6] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of these inhibitors has been evaluated in various xenograft models.
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | Raji tumor-bearing mice | 80 and 160 mg/kg, p.o., twice daily | Significant prevention of tumor growth | |
| AZD3965 | Raji xenograft model | 100 mg/kg, p.o., twice daily | 85% tumor growth inhibition | [2] |
| SR13800 | Raji lymphoma xenograft in NOD/SCID mice | - | Delayed or eliminated tumor growth |
Mechanism of Action and Signaling Pathways
Selective MCT1 inhibitors block the transport of lactate across the cell membrane. In highly glycolytic tumor cells that rely on MCT1 for lactate efflux, this leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.
Caption: Mechanism of action of selective MCT1 inhibitors in glycolytic tumor cells.
Experimental Protocols
Radiolabeled Lactate Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cells expressing MCT1.
Materials:
-
MCT1-expressing cells (e.g., DLD-1, Raji)
-
[14C]-L-Lactate
-
Assay buffer (e.g., HBSS, pH 6.0)
-
Test compounds (e.g., this compound)
-
Scintillation fluid and counter
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash cells with assay buffer.
-
Pre-incubate cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the uptake by adding assay buffer containing [14C]-L-Lactate.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for determining MCT1 inhibitor potency.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of MCT1 inhibitors in an animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Tumor cells (e.g., Raji)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the specified dosing regimen (e.g., orally, twice daily).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumor lactate levels).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.
Caption: Experimental workflow for evaluating in vivo efficacy of MCT1 inhibitors.
Conclusion
This compound is a potent and selective MCT1 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. When compared to other selective MCT1 inhibitors such as AZD3965, AR-C155858, and SR13800, it exhibits a distinct profile in terms of potency and selectivity. The choice of inhibitor for further research and development will depend on the specific cancer type, the expression levels of different MCT isoforms, and the desired therapeutic window. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 13800 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 5. Targeting metabolic activity in high-risk neuroblastoma through Monocarboxylate Transporter 1 (MCT1) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of BAY-8002 and Glycolysis Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental studies detailing the synergistic effects of the potent and selective monocarboxylate transporter 1 (MCT1) inhibitor, BAY-8002, with glycolysis inhibitors are not yet extensively published, a strong mechanistic rationale supports the high potential for a powerful anti-cancer combination. This guide provides a comprehensive overview of the individual roles of this compound and glycolysis inhibitors, the theoretical basis for their synergy, and the experimental frameworks required to validate this promising therapeutic strategy.
Mechanistic Rationale for Synergy
Cancer cells often exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift necessitates the efficient export of lactate (B86563), the end product of glycolysis, to maintain intracellular pH and sustain high glycolytic flux. This compound, by inhibiting MCT1, directly counteracts this process.
This compound is a potent, selective, and orally active inhibitor of MCT1, a key transporter of lactate across the cell membrane.[1][2] Inhibition of MCT1 by this compound leads to the intracellular accumulation of lactate, which in turn lowers intracellular pH and triggers a feedback inhibition of glycolysis.[3][4] Glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), work by directly targeting enzymes within the glycolytic pathway. By combining this compound with a glycolysis inhibitor, it is hypothesized that a synergistic anti-tumor effect can be achieved through a dual assault on cancer cell metabolism. This compound would trap lactate inside the cell, amplifying the inhibitory effects of a direct glycolysis inhibitor on the already stressed metabolic machinery.
dot
Caption: Proposed synergistic mechanism of this compound and glycolysis inhibitors.
Comparative Performance Data
While direct comparative data for the combination is unavailable, the following tables summarize the known in vitro and in vivo activities of this compound.
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 85 | [2] |
| Raji | Burkitt's Lymphoma | Not specified, but shows proliferation inhibition | [5] |
| Daudi | Burkitt's Lymphoma | Not specified, but shows proliferation inhibition | [5] |
In Vivo Activity of this compound (Monotherapy)
| Tumor Model | Dosing | Outcome | Reference |
| Raji tumor-bearing mice | 80 and 160 mg/kg, p.o., twice daily | Significantly inhibits tumor growth | [2] |
Experimental Protocols
To formally evaluate the synergistic potential of this compound and glycolysis inhibitors, the following experimental protocols are recommended.
Cell Proliferation Assay
Objective: To determine the effect of this compound, a glycolysis inhibitor, and their combination on cancer cell proliferation.
-
Cell Culture: Culture cancer cell lines (e.g., Raji, Daudi, or other MCT1-expressing lines) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment: Treat cells with a dose range of this compound, a glycolysis inhibitor (e.g., 2-DG), and combinations of both. Include a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and use software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Lactate Efflux Assay
Objective: To confirm that this compound inhibits lactate export in the chosen cell lines.
-
Cell Culture and Seeding: As described in the cell proliferation assay.
-
Treatment: Treat cells with this compound at various concentrations.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a colorimetric or fluorescent lactate assay kit.
-
Data Analysis: Compare lactate levels in treated versus untreated cells to determine the extent of lactate export inhibition.
dot
Caption: Experimental workflow for assessing synergy in vitro.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., Raji) into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: vehicle control, this compound alone, glycolysis inhibitor alone, and the combination of this compound and the glycolysis inhibitor.
-
Treatment Administration: Administer treatments according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess for synergistic effects.
Conclusion
The available preclinical data on this compound strongly indicates its potential as an effective anti-cancer agent by targeting cellular metabolism. While direct evidence for synergy with glycolysis inhibitors is pending, the complementary mechanisms of action provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to validating this promising combination therapy, which could represent a significant advancement in the treatment of glycolysis-dependent cancers.
References
- 1. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Validating MCT4 Upregulation as a Biomarker of Resistance to the MCT1 Inhibitor BAY-8002
A Comparative Guide for Researchers
The therapeutic targeting of cancer metabolism has emerged as a promising strategy in oncology. One such approach involves the inhibition of monocarboxylate transporters (MCTs), which are crucial for lactate (B86563) transport and maintaining the metabolic symbiosis within the tumor microenvironment. BAY-8002 is a potent and selective inhibitor of MCT1 and MCT2. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. This guide provides a comparative analysis of the validation of Monocarboxylate Transporter 4 (MCT4) upregulation as a primary biomarker of acquired resistance to this compound, supported by experimental data and detailed protocols for researchers in drug development.
Performance Comparison: MCT4 vs. Other Potential Biomarkers
The development of resistance to this compound is multifactorial, with the upregulation of MCT4 being a key and well-documented mechanism. However, other alterations in cellular metabolism and signaling pathways may also contribute to reduced sensitivity. This section compares MCT4 with other potential biomarkers.
Table 1: Comparison of Biomarkers for this compound Resistance
| Biomarker | Role in Resistance | Validation Status | Alternative Therapeutic Strategy |
| MCT4 (SLC16A3) Upregulation | Compensatory lactate efflux, maintaining glycolysis and intracellular pH.[1][2] | Well-validated: Consistently observed in this compound resistant cell lines.[1][2] | Dual MCT1/MCT4 inhibitors; combination with MCT4 inhibitors. |
| Shift to Oxidative Phosphorylation (OXPHOS) | Bypassing dependence on glycolysis for ATP production.[1][2] | Validated: Observed in some resistant cell lines. | Combination with OXPHOS inhibitors (e.g., metformin). |
| Low PHLDA2 Expression | Associated with intrinsic sensitivity to MCT1 inhibition.[1][2] | Marker of Sensitivity: Not yet validated as a mechanism of acquired resistance. | Further investigation needed. |
| High PELI1 Expression | Associated with intrinsic sensitivity to MCT1 inhibition.[1][2] | Marker of Sensitivity: Not yet validated as a mechanism of acquired resistance. | Further investigation needed. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound, highlighting the differences between sensitive and resistant cancer cell lines.
Table 2: In Vitro Potency of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | MCT1/MCT4 Expression | This compound IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | MCT1-positive, MCT4-negative | ~10 | [1][2] |
| Daudi | Burkitt's Lymphoma | MCT1-positive, MCT4-negative | ~20 | [1][2] |
| DLD-1 | Colorectal Adenocarcinoma | MCT1-positive, MCT4-negative | 85 | [3] |
| EVSA-T | Breast Cancer | MCT1-negative, MCT4-positive | >10,000 | [3] |
| Raji-R | This compound Resistant Raji | MCT1-positive, MCT4-upregulated | >1,000 | [1][2] |
Table 3: In Vivo Efficacy of this compound in a Raji Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Intratumor Lactate | Reference |
| Vehicle Control | - | 0 | Baseline | [1][2] |
| This compound | 50 mg/kg, twice daily | ~60% (Tumor stasis, no regression) | Significant increase | [1][2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway involved in MCT4 upregulation and a typical workflow for validating this resistance biomarker.
Caption: Signaling cascade leading to MCT4 upregulation and this compound resistance.
Caption: Workflow for validating MCT4-mediated resistance to this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments involved in validating MCT4 as a biomarker of this compound resistance.
Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture sensitive parental cancer cells (e.g., Raji) in standard growth medium.
-
Initial Exposure: Treat cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Selection and Maintenance: Continue this process until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM).
-
Validation: Regularly assess the resistance phenotype by performing cell viability assays and comparing the IC50 to the parental cell line. Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
Western Blotting for MCT1 and MCT4 Expression
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
[14C]-L-Lactate Efflux Assay
-
Cell Seeding: Seed both parental and resistant cells in a 24-well plate and allow them to adhere.
-
Lactate Loading: Incubate the cells with a medium containing [14C]-L-lactate for 1 hour to allow for lactate uptake.
-
Wash: Wash the cells with ice-cold PBS to remove extracellular radiolabeled lactate.
-
Efflux Measurement: Add fresh, non-radioactive medium with or without this compound and collect aliquots of the supernatant at various time points (e.g., 0, 5, 10, 15, and 30 minutes).
-
Cell Lysis: At the end of the experiment, lyse the cells to determine the intracellular [14C]-L-lactate concentration.
-
Scintillation Counting: Measure the radioactivity in the supernatant and cell lysates using a scintillation counter.
-
Data Analysis: Calculate the rate of lactate efflux and compare between parental and resistant cells in the presence and absence of this compound.
In Vivo Tumor Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject parental and resistant cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, orally, twice daily) or vehicle.
-
Efficacy Assessment: Continue treatment and monitor tumor growth and animal body weight.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for analysis of intratumoral lactate levels and immunohistochemical staining for MCT4 expression.
This guide provides a comprehensive overview for researchers investigating resistance mechanisms to MCT1 inhibitors like this compound. The validation of MCT4 upregulation as a key biomarker is critical for patient stratification and the development of effective combination therapies to overcome resistance.
References
A Comparative Analysis of the Binding Modes of BAY-8002 and Other Potent MCT Inhibitors
For Immediate Release
This guide provides a comprehensive comparative analysis of the binding modes of BAY-8002, a potent and selective monocarboxylate transporter 1 (MCT1) inhibitor, with other notable MCT inhibitors such as AZD3965 and AR-C155858. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, metabolism, and medicinal chemistry.
Monocarboxylate transporters, particularly MCT1, play a crucial role in cellular metabolism by facilitating the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. In the context of cancer, MCT1 is a key player in the metabolic symbiosis between glycolytic and oxidative tumor cells, making it an attractive target for therapeutic intervention. This compound has emerged as a significant tool in the exploration of MCT1 inhibition. This guide will delve into the specifics of its binding mechanism, compare it with other well-characterized inhibitors, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Comparative Binding Affinities and Selectivity
A critical aspect of any therapeutic inhibitor is its potency and selectivity. The table below summarizes the key quantitative data for this compound and other selected MCT inhibitors, offering a clear comparison of their performance.
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Condition | Selectivity | Reference |
| This compound | MCT1, MCT2 | IC50: 85 nM (MCT1) | DLD-1 cells (¹⁴C-L-lactate uptake) | >588-fold selective for MCT1 over MCT4 | [1] |
| IC50: ~425 nM (MCT2) | Xenopus laevis oocytes | [2] | |||
| AZD3965 | MCT1, MCT2 | Ki: 1.6 nM (MCT1) | Radioligand binding assay | 6-fold selective for MCT1 over MCT2 | [2] |
| AR-C155858 | MCT1, MCT2 | Ki: ~2 nM (MCT1) | Enzyme inhibition assay | Not active against MCT4 |
Structural Insights into Inhibitor Binding
Recent advancements in structural biology have provided unprecedented insights into the binding modes of MCT1 inhibitors. Cryo-electron microscopy (cryo-EM) studies have revealed the atomic details of how this compound and AZD3965 interact with human MCT1.[3][4]
Both this compound and AZD3965 bind to an inward-open conformation of MCT1, effectively locking the transporter in a state that is unable to shuttle lactate.[3] Their binding site is located in a central cavity accessible from the intracellular side. This is consistent with earlier findings suggesting an intracellular binding site for AR-C155858, which involves transmembrane helices 7-10.
In contrast, the inhibitor 7ACC2 has been shown to bind to an outward-open conformation of MCT1.[3] This highlights the existence of multiple distinct binding sites and mechanisms of inhibition for different classes of MCT inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
Radioligand Binding Assay
This protocol is adapted from Quanz M, et al. Mol Cancer Ther. 2018.[2]
Objective: To determine the binding affinity (Ki) of a test compound for MCT1.
Materials:
-
Cell membranes from MCT1-expressing cells (e.g., DLD-1)
-
[³H]-BAY-8002 (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a suspension of cell membranes in assay buffer.
-
In a 96-well plate, add the membrane suspension, varying concentrations of the test compound, and a fixed concentration of [³H]-BAY-8002.
-
For determining non-specific binding, a parallel set of wells should contain the membrane suspension, [³H]-BAY-8002, and a high concentration of unlabeled this compound.
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
¹⁴C-Lactate Uptake Assay
This protocol is also adapted from Quanz M, et al. Mol Cancer Ther. 2018.[2]
Objective: To measure the inhibitory effect of a test compound on MCT1-mediated lactate uptake.
Materials:
-
MCT1-expressing cells (e.g., DLD-1)
-
[¹⁴C]-L-lactate
-
Unlabeled L-lactate
-
Test compound
-
Uptake buffer: Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
Lysis buffer: 0.1 N NaOH, 0.1% SDS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed MCT1-expressing cells in a 24-well plate and grow to confluence.
-
Wash the cells twice with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound in uptake buffer for 10 minutes at 37°C.
-
Initiate the uptake by adding [¹⁴C]-L-lactate to each well and incubate for 5 minutes at 37°C.
-
To determine non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled L-lactate in addition to the test compound and [¹⁴C]-L-lactate.
-
Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer containing a high concentration of unlabeled L-lactate.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition of lactate uptake for each concentration of the test compound and determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of MCT1 inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: MCT1-mediated lactate transport and its inhibition.
Caption: Generalized workflow for testing MCT inhibitor efficacy.
References
- 1. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural basis of human monocarboxylate transporter 1 inhibition by anti-cancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8002: A Comparative Guide to Cross-Species Reactivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species reactivity of BAY-8002, a potent Monocarboxylate Transporter 1 (MCT1) inhibitor, in human, mouse, and rat cell lines. Its performance is compared with other notable MCT1 inhibitors, AZD3965 and AR-C155858, supported by experimental data to inform preclinical research and development.
Introduction to this compound and MCT1 Inhibition
This compound is a selective and orally active inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein in cancer cell metabolism.[1] MCT1 facilitates the transport of lactate (B86563) and other monocarboxylates across the cell membrane, playing a crucial role in maintaining cellular pH and providing metabolic fuel for cancer cells. By inhibiting MCT1, this compound disrupts these processes, leading to intracellular lactate accumulation, acidification, and ultimately, the inhibition of cancer cell growth. This makes MCT1 an attractive target for cancer therapy. This compound also demonstrates inhibitory activity against MCT2 but not MCT4.
Comparative Analysis of MCT1 Inhibitors
The following table summarizes the in vitro potency of this compound and two alternative MCT1 inhibitors, AZD3965 and AR-C155858, across human, mouse, and rat cell lines. This data, derived from lactate uptake and other functional assays, highlights the cross-species reactivity of these compounds.
| Compound | Target(s) | Species | Cell Line | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | MCT1, MCT2 | Human | DLD-1 | [¹⁴C]-Lactate Uptake | IC50: ~8 nM | [2] |
| Mouse | 4T1 | [¹⁴C]-Lactate Uptake | IC50: ~12 nM | [2] | ||
| Rat | C6 | [¹⁴C]-L-Lactate Uptake | IC50: ~3 nM | [2] | ||
| AZD3965 | MCT1, MCT2 | Human | Raji | Lactate Efflux | IC50: 5.12 nM | [3] |
| Mouse | 4T1 | Cell Growth | IC50: 22.2 nM | [4] | ||
| Rat | INS-1 (expressing human MCT1) | Lactate Uptake (BCECF) | - | [3] | ||
| AR-C155858 | MCT1, MCT2 | Human | - | - | Ki: ~2.3 nM | [5][6][7][8] |
| Mouse | 4T1 | L-Lactate Uptake | IC50: 25.0 nM | [9] | ||
| Rat | Erythrocytes | Lactate Transport | Ki: 2.3 nM | [5][9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of MCT1-mediated lactate transport and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of BAY-8002 Through Genetic Knockdown of MCT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Monocarboxylate Transporter 1 (MCT1) by BAY-8002 with the genetic knockdown of MCT1. The objective is to validate that the cellular effects of this compound are directly attributable to its inhibition of MCT1. This is achieved by demonstrating that genetic silencing of MCT1 phenocopies the effects of the small molecule inhibitor.
Introduction
This compound is a potent and selective inhibitor of MCT1, a key transporter of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2] MCT1 plays a crucial role in the metabolic reprogramming of cancer cells, particularly in maintaining cellular pH and providing metabolic substrates.[3][4] Therefore, MCT1 is an attractive therapeutic target in oncology. Validating the on-target effects of novel inhibitors like this compound is a critical step in preclinical drug development. One of the most robust methods for target validation is to compare the pharmacological effects of the inhibitor with the genetic knockdown of the target protein.[5] This guide presents a comparative analysis of these two approaches, supported by experimental data and detailed protocols.
Comparative Data: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative data comparing the effects of this compound and other MCT1 inhibitors with those of MCT1 genetic knockdown on key cellular processes.
Table 1: Comparison of Effects on Lactate and Pyruvate (B1213749) Transport
| Parameter | Pharmacological Inhibition (this compound / AZD3965) | Genetic Knockdown (siRNA/shRNA) | Cell Lines | Reference |
| ¹⁴C-Lactate Uptake | IC₅₀ in the nanomolar range | Significantly reduced lactate uptake | DLD-1, T3M4, A818-6 | [6][7] |
| Lactate Efflux | Inhibited lactate accumulation in supernatant | Significantly elevated intracellular lactate | MCF7, Raji | [6][8] |
| Pyruvate Export | Decreased pyruvate export rates | Decreased pyruvate export rates | SUM149PT | [5] |
Table 2: Comparison of Effects on Cell Viability and Proliferation
| Parameter | Pharmacological Inhibition (this compound / Other MCT1i) | Genetic Knockdown (siRNA/shRNA) | Cell Lines | Reference |
| Cell Proliferation | Inhibition of proliferation in MCT1-expressing cells | Decreased cell growth over time | Raji, Daudi, MCF7 | [6][9] |
| Cell Viability | 75% decrease in cell viability (with MCT1/2 siRNA) | 77% decrease in cell viability (with MCT1 siRNA) | U-87 MG | [3] |
| Sensitivity to Inhibitor | Not Applicable | Renders cells insensitive to MCT1 inhibitors | U251 | [10] |
Experimental Protocols
shRNA-Mediated Knockdown of MCT1
This protocol describes the stable knockdown of MCT1 in a cancer cell line using lentiviral particles containing short hairpin RNA (shRNA) targeting the SLC16A1 gene.
Materials:
-
Human cancer cell line (e.g., MCF7, U251)
-
Lentiviral particles with shRNA targeting MCT1 (and a non-targeting control)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
6-well plates
-
Reagents for Western Blotting (lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Transduction: On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 8 µg/mL). Add the lentiviral particles (at a multiplicity of infection optimized for the cell line).
-
Incubation: Incubate the cells for 24 hours.
-
Selection: Replace the medium with fresh medium containing puromycin (concentration to be determined by a kill curve) to select for transduced cells.
-
Expansion: Expand the puromycin-resistant cells.
-
Validation of Knockdown: Validate the knockdown of MCT1 protein expression by Western blotting. Lyse the cells and perform SDS-PAGE, followed by immunoblotting with a primary antibody against MCT1. A loading control (e.g., β-actin) should be used.
Lactate Transport Assay
This protocol measures the uptake of radiolabeled lactate to assess MCT1 function.
Materials:
-
Cells with MCT1 knockdown and control cells
-
This compound
-
¹⁴C-L-Lactate
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: For the inhibitor group, pre-incubate the cells with this compound at the desired concentration for 1 hour.
-
Uptake Initiation: Remove the medium and add the uptake buffer containing ¹⁴C-L-Lactate.
-
Incubation: Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Uptake Termination: Stop the uptake by aspirating the uptake buffer and washing the cells three times with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of each sample.
Cell Viability Assay
This protocol assesses the effect of MCT1 inhibition or knockdown on cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cells with MCT1 knockdown and control cells
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: For the pharmacological inhibition group, add serial dilutions of this compound. For the genetic knockdown group, compare the viability of knockdown cells to control cells.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.
Visualizations
References
- 1. Monocarboxylate Transporter 1 modulates cancer cell pyruvate export and tumor growth [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCT1 modulates cancer cell pyruvate export and growth of tumors that co-express MCT1 and MCT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
How does the potency of BAY-8002 differ between MCT1 and MCT2?
For Researchers, Scientists, and Drug Development Professionals
BAY-8002 is a potent and orally bioavailable small molecule inhibitor of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate (B86563) and other monocarboxylates across cellular membranes.[1][2] This guide provides a detailed comparison of the inhibitory potency of this compound against two key isoforms, MCT1 and MCT2, supported by experimental data and methodologies.
Potency Comparison: MCT1 vs. MCT2
Experimental data consistently demonstrates that this compound is a dual inhibitor of both MCT1 and MCT2.[3][4][5] However, it exhibits a clear preferential potency towards MCT1.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against human MCT1 and MCT2, as determined by radiolabeled lactate uptake assays in Xenopus laevis oocytes expressing the recombinant human transporters.
| Transporter Isoform | IC50 (nM) | Potency Fold Difference (MCT1 vs. MCT2) | Reference |
| Human MCT1 | 1 | ~5-fold | [3] |
| Human MCT2 | 5 | [3] |
As the data indicates, this compound is approximately five times more potent at inhibiting human MCT1 compared to human MCT2.[3][6][7][8] In cellular assays, this compound demonstrated an IC50 of 85 nM for inhibiting lactate uptake in the human MCT1-expressing DLD-1 cell line.[1][2][3] The compound shows excellent selectivity against MCT4, with an IC50 greater than 50 µM.[2][3]
Mechanism of Action
This compound functions by potently suppressing the bidirectional transport of lactate.[3][4][5][9] In cancer cells, which often rely on high rates of glycolysis and subsequent lactate efflux, inhibition of MCT1 and MCT2 by this compound leads to intracellular lactate accumulation and a decrease in intracellular pH. This disruption of cellular metabolism can inhibit cancer cell proliferation and survival.[1][4]
Below is a diagram illustrating the inhibitory effect of this compound on MCT1/2-mediated lactate transport.
Caption: Inhibition of MCT1/2-mediated lactate transport by this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used to determine the potency of this compound.
[14C]-L-Lactate Uptake Assay in Xenopus laevis Oocytes
This assay directly measures the inhibitory effect of this compound on the transport activity of specific MCT isoforms.
Objective: To determine the IC50 values of this compound for human MCT1, MCT2, and MCT4.
Methodology:
-
Expression of MCTs: Xenopus laevis oocytes are injected with cRNA encoding for human MCT1, MCT2, or MCT4 to induce recombinant protein expression.
-
Inhibitor Incubation: Oocytes expressing the respective MCT isoforms are incubated with varying concentrations of this compound.
-
Lactate Uptake Measurement: Following incubation with the inhibitor, the oocytes are exposed to a solution containing [14C]-L-lactate.
-
Quantification: After a defined uptake period, the oocytes are washed to remove extracellular radiolabel. The intracellular radioactivity is then measured using a scintillation counter to quantify the amount of lactate taken up by the cells.
-
Data Analysis: The percentage of inhibition of lactate uptake at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[3]
Cellular Lactate Uptake Assay in Mammalian Cell Lines
This method assesses the potency of this compound in a more physiological, cell-based context.
Objective: To determine the IC50 of this compound in a human cell line endogenously expressing MCT1.
Methodology:
-
Cell Culture: MCT1-expressing DLD-1 human colon adenocarcinoma cells are cultured in appropriate media.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.
-
[14C]-L-Lactate Uptake: The cells are then incubated with [14C]-L-lactate for a specific duration.
-
Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radiolabeled lactate, followed by cell lysis. The amount of intracellular [14C]-L-lactate is quantified by liquid scintillation counting.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition of lactate uptake against the concentration of this compound.[3]
SNARF-5 Fluorescence-Based Intracellular pH Assay
This assay indirectly measures MCT1 activity by detecting changes in intracellular pH resulting from lactate import.
Objective: To determine the IC50 of this compound by measuring its effect on lactate-induced intracellular acidification.
Methodology:
-
Cell Loading: MCT1-expressing DLD-1 cells are loaded with the pH-sensitive fluorescent indicator SNARF-5.
-
Inhibitor Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Lactate Addition: Lactate is added to the extracellular medium, which, when transported into the cells via MCT1, causes a decrease in intracellular pH.
-
Fluorescence Measurement: The change in intracellular pH is monitored by measuring the fluorescence of SNARF-5.
-
Data Analysis: The IC50 value is determined by quantifying the inhibition of the lactate-induced change in SNARF-5 fluorescence at different this compound concentrations.[3]
The experimental workflow for determining this compound potency is outlined in the diagram below.
Caption: A generalized workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | MCT1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of BAY-8002: A Comprehensive Procedural Guide for Laboratory Professionals
The proper disposal of investigational compounds such as BAY-8002 is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. By adhering to these procedures, laboratories can ensure a safe working environment and minimize their environmental impact.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard best practices for chemical waste management. This protocol outlines those best practices to ensure the safe and responsible disposal of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference for handling and storage.
| Property | Value |
| Molecular Formula | C₂₀H₁₄ClNO₅S[1] |
| Molecular Weight | 415.8 g/mol [1] |
| Appearance | A solid[1] |
| Solubility in DMSO | 30 mg/mL[1] |
| Solubility in DMF | 30 mg/mL[1] |
| Storage of Stock Solutions | -80°C for 6 months; -20°C for 1 month[2] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a comprehensive approach to the disposal of this compound in a laboratory setting.
1. Pre-Disposal Assessment and Preparation:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. EHS guidelines will supersede any general recommendations.
-
Review the Safety Data Sheet (SDS): Thoroughly review the SDS for this compound to be familiar with its properties and any handling precautions. The SDS for this compound notes no specific hazards, but standard chemical handling precautions should always be followed.
-
Assemble Personal Protective Equipment (PPE): Standard laboratory PPE is required to minimize exposure. This includes:
-
A properly fitting lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
2. Waste Segregation and Collection:
Proper segregation of waste is crucial for safe and compliant disposal.
-
Solid this compound Waste:
-
Collect unused or expired solid this compound in a dedicated, non-reactive container with a secure lid.
-
Clearly label the container with "this compound Waste," the approximate quantity, and the date of accumulation.
-
-
Solutions Containing this compound:
-
Do not pour any solutions down the drain.
-
The disposal of liquid waste is dictated by the solvent used. Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant container for hazardous liquid waste.
-
The waste container label must list all chemical constituents and their estimated concentrations (e.g., "this compound, 10 mM in DMSO").
-
-
Contaminated Labware and Debris:
-
Dispose of all materials that have come into direct contact with this compound (e.g., pipette tips, contaminated gloves, weigh boats, and bench paper) in a designated solid waste container.
-
This container should be clearly labeled as "Solid Chemical Waste" and specify the contaminants.
-
3. Waste Storage and Final Disposal:
-
Temporary Storage: Store all sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area within the laboratory, away from general lab traffic.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the waste. Follow their specific procedures for requesting a waste collection and completing any necessary manifests or forms.
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for laboratory chemical safety and do not originate from a specific experimental protocol for this compound disposal. Researchers should always defer to their local EHS-approved protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
References
Personal protective equipment for handling BAY-8002
Essential Safety and Handling Guide for BAY-8002
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous and does not require special handling measures, it is prudent to adhere to standard laboratory safety protocols for handling chemical compounds.[1] The following table outlines recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Routine Handling (Weighing, Dissolving) | - Gloves: Nitrile gloves are recommended.[2] If frequent or prolonged contact is anticipated, consider double-gloving.[2] - Eye Protection: Safety glasses with side shields.[3][4] - Body Protection: A standard laboratory coat.[3][5] |
| Cell Culture and In Vitro Experiments | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[3][4] - Body Protection: Laboratory coat.[3][5] |
| In Vivo Experiments (Animal Handling) | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[3][4] - Body Protection: Laboratory coat or disposable gown.[3][5] |
| Spill Cleanup | - Gloves: Nitrile gloves.[2] - Eye Protection: Chemical safety goggles.[3] - Body Protection: Laboratory coat or disposable gown.[3][5] - Respiratory Protection: Generally not required, but an N95 respirator may be considered for cleaning up large spills of the powder to minimize inhalation of airborne particles.[3] |
| Waste Disposal | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[3][4] - Body Protection: Laboratory coat.[3][5] |
Note: Always consult your institution's specific safety guidelines and the official Safety Data Sheet for the most current recommendations.
Operational and Disposal Plans
A clear operational plan is essential for the safe handling and disposal of this compound.
Storage
-
Solid Compound: Store at -20°C.
-
Stock Solutions: Prepare stock solutions in Dimethyl Sulfoxide (DMSO). These can be stored at -80°C for up to six months or at -20°C for up to one month.
Experimental Protocols: Step-by-Step Guidance
1. Reconstitution of Solid this compound
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Have the Safety Data Sheet (SDS) for this compound readily accessible.
-
Don the appropriate PPE as outlined in the table above (nitrile gloves, lab coat, and safety glasses).
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound.
-
Slowly add the appropriate volume of DMSO to the solid to achieve the desired stock concentration.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, date, and your initials.
-
2. Spill Cleanup Procedure
-
For Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE (gloves, lab coat, safety goggles), absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
If possible and safe to do so, confine the spill to a smaller area using absorbent materials.
-
Prevent others from entering the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) office for assistance.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Unused Solid Compound:
-
Dispose of as non-hazardous chemical waste in accordance with your institution's and local regulations. Place in a clearly labeled, sealed container.
-
-
Solutions in DMSO:
-
Contaminated Labware (e.g., pipette tips, tubes):
-
Dispose of as hazardous waste in a designated container.[3]
-
-
Contaminated PPE:
-
Dispose of in the regular laboratory trash, unless grossly contaminated, in which case it should be treated as hazardous waste.[3]
-
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits the MCT1 transporter, leading to intracellular lactate accumulation and reduced cancer cell proliferation.
References
- 1. DMSO disposal - General Lab Techniques [protocol-online.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. uwm.edu [uwm.edu]
- 7. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
